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  • Product: 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one
  • CAS: 1809157-88-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one (CAS 1509933-98-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one, a halogenated pyridinone derivative with pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one, a halogenated pyridinone derivative with potential applications in medicinal chemistry and organic synthesis. The document details its physicochemical properties, plausible synthetic routes, and potential for further functionalization. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its chemical nature and utility as a building block in the development of novel molecular entities.

Introduction

5-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a substituted pyridinone, a class of heterocyclic compounds of significant interest in pharmaceutical research. The pyridinone scaffold is a privileged structure, appearing in numerous biologically active molecules. The presence of both bromo and chloro substituents on the pyridinone ring of this compound offers multiple reaction sites for further chemical modification, making it a potentially versatile intermediate in the synthesis of more complex molecules. The N-methylation provides stability and influences the compound's electronic properties and solubility.

The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, nucleophilic substitutions, and other transformations, opening avenues for the creation of diverse chemical libraries for drug discovery and material science applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one is presented in Table 1. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

Table 1: Physicochemical Properties of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one

PropertyValueSource
CAS Number 1509933-98-5Multiple Suppliers
Molecular Formula C₆H₅BrClNOSigma-Aldrich, Fluorochem[1][2]
Molecular Weight 222.47 g/mol Sigma-Aldrich, Fluorochem[1][2]
Physical Form Off-white to yellow powder/solidSigma-Aldrich[1]
Purity Typically ≥95%Sigma-Aldrich, Fluorochem[1][2]
InChI Key WIIJFAZUAYFFSH-UHFFFAOYSA-NSigma-Aldrich[1]
Canonical SMILES CN1C=C(C(=O)C=C1Cl)Br
Solubility No data available
Melting Point No data available
Boiling Point No data available
Storage Temperature 0-8 °C or Room TemperatureSigma-Aldrich, Fluorochem[1][3]

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could commence from a readily available starting material such as 2-chloro-4-hydroxypyridine. The synthesis would likely involve a bromination step followed by N-methylation.

Synthetic_Pathway A 2-Chloro-4-hydroxypyridine B 5-Bromo-2-chloro-4-hydroxypyridine A->B Brominating Agent (e.g., NBS, Br2) C 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one B->C Methylating Agent (e.g., CH3I, (CH3)2SO4) Base Reactivity_Diagram sub 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one Bromo (C5) Chloro (C2) Pyridinone Ring r1 Suzuki, Stille, Sonogashira, etc. (C-C, C-N, C-O bond formation) sub:f1->r1 Highly Reactive Site r2 Nucleophilic Aromatic Substitution (e.g., with amines, alkoxides) sub:f2->r2 Reactive Site r3 Electrophilic Substitution (e.g., nitration, halogenation) sub:f3->r3 Potential for Ring Chemistry

Caption: Reactivity sites of 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one.

Potential Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridinones are a well-established class of compounds in medicinal chemistry. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.

While no specific biological activities have been reported for 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one itself, its structural motifs are present in compounds with a wide range of therapeutic applications. For instance, substituted pyridinones have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors.

The potential to use this molecule as a scaffold for the synthesis of novel compounds makes it a valuable tool for lead generation and optimization in drug discovery programs targeting various diseases.

Safety and Handling

Based on information from chemical suppliers, 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Hazard Statements (Globally Harmonized System):

  • H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-chloro-1-methylpyridin-4(1H)-one is a promising, yet underexplored, chemical entity. Its polysubstituted and halogenated pyridinone core presents a rich platform for synthetic diversification. While a comprehensive experimental characterization is still lacking in the public domain, this guide has provided a consolidated overview of its known properties and a scientifically grounded perspective on its synthesis and potential applications. As a versatile building block, this compound holds significant potential for the development of novel therapeutics and functional materials. Further research into the synthesis, reactivity, and biological activity of this molecule is warranted to fully unlock its potential.

References

Sources

Exploratory

Technical Guide: 5-Bromo-4-chloro-1-methylpyridin-2(1H)-one vs. 4(1H)-one Isomers

The following technical guide provides an in-depth analysis of the structural, synthetic, and nomenclature distinctions between 5-bromo-4-chloro-1-methylpyridin-2(1H)-one and its constitutional isomers, specifically focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and nomenclature distinctions between 5-bromo-4-chloro-1-methylpyridin-2(1H)-one and its constitutional isomers, specifically focusing on the pyridin-4(1H)-one scaffold.

Structural Dynamics, Nomenclature Logic, and Analytical Differentiation

Executive Summary

In medicinal chemistry, the distinction between pyridin-2(1H)-one and pyridin-4(1H)-one scaffolds is critical due to their divergent electronic properties, hydrogen-bonding capabilities, and pharmacological profiles.[1]

5-bromo-4-chloro-1-methylpyridin-2(1H)-one (CAS: 1509933-98-5) is a densely functionalized heterocyclic intermediate.[1] Misidentification of this scaffold with its 4(1H)-one regioisomers (constitutional isomers) leads to erroneous Structure-Activity Relationship (SAR) data.[1] This guide establishes a definitive framework for distinguishing these isomers using IUPAC nomenclature rules, synthetic causality, and spectroscopic validation.

Structural Dynamics & Nomenclature

The primary source of confusion lies in the numbering priority shifts dictated by the position of the carbonyl group relative to the nitrogen atom.[1]

The Core Systems
  • Pyridin-2(1H)-one: The carbonyl is at position 2.[1] The nitrogen is position 1.[1][2]

  • Pyridin-4(1H)-one: The carbonyl is at position 4.[1][2] The nitrogen is position 1.[1][2]

Nomenclature Rules (IUPAC)

IUPAC nomenclature requires that the principal functional group (the ketone) receives the lowest possible locant after the heteroatom.[1]

Case A: The Title Compound
  • Structure: N-methylated pyridine ring with a ketone at C2.[1]

  • Numbering: Nitrogen is 1 .[1] Carbonyl is 2 .[1]

  • Substituents: The ring is numbered 1 to 6 to give substituents the lowest locants.[1]

    • Position 3: H

    • Position 4: Chloro[3][4]

    • Position 5: Bromo[1][3][4][5][6]

    • Position 6: H

  • Full Name: 5-bromo-4-chloro-1-methylpyridin-2(1H)-one.[1][3][4]

Case B: The 4(1H)-one Isomer (Constitutional Isomer)

To maintain the same molecular formula (


), a 4-one isomer would require the halogens to be placed on the available carbons (2, 3, 5, 6).[1]
  • Numbering: Nitrogen is 1 .[1] Carbonyl is 4 .[1][7]

  • Priority: Numbering proceeds towards the substituents to generate the lowest locant set.

  • Example: If Br and Cl are adjacent to the nitrogen:

    • 2-bromo-3-chloro-1-methylpyridin-4(1H)-one (Alphabetical priority: Bromo < Chloro, so Br gets the lower number if locant sets are equivalent).[1]

Visualization of Nomenclature Logic

The following diagram illustrates the divergence in numbering schemes between the two isomeric scaffolds.

Nomenclature_Logic Start Heterocyclic Core (C5H5NO) TwoOne Pyridin-2(1H)-one (Carbonyl at C2) Start->TwoOne FourOne Pyridin-4(1H)-one (Carbonyl at C4) Start->FourOne Rule2 Rule: N=1, C=O=2 Numbering continues 3->6 TwoOne->Rule2 Ex2 5-bromo-4-chloro-1-methylpyridin-2(1H)-one (Locants: 1,2,4,5) Rule2->Ex2 Rule4 Rule: N=1, C=O=4 Numbering minimizes substituent locants FourOne->Rule4 Ex4 Isomer: 2-bromo-3-chloro-1-methylpyridin-4(1H)-one (Locants: 1,2,3,4) Rule4->Ex4

Figure 1: Decision tree for IUPAC numbering of pyridinone isomers based on carbonyl position.

Synthetic Divergence & Causality

The synthesis of these two isomers rarely overlaps, meaning "isomer contamination" is usually a result of misidentified starting materials rather than regiochemical scrambling during the final step.[1]

Synthesis of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one

The 2-pyridone system is typically accessed via the oxidation of pyridinium salts or hydrolysis of 2-halopyridines .[1]

  • Precursor: 5-bromo-4-chloro-2-hydroxypyridine (Tautomer: 5-bromo-4-chloro-2(1H)-pyridone).[1]

  • Critical Step (N-Methylation):

    • Reagents: MeI or DMS, Base (

      
       or NaH).[1]
      
    • Regioselectivity:[1] Alkylation of 2-pyridones is ambident.[1] It can occur at Nitrogen (N-alkylation, desired) or Oxygen (O-alkylation, undesired).[1]

    • Control: Polar aprotic solvents (DMF, DMSO) and harder cations (Li+, Na+) favor N-alkylation .[1] Non-polar solvents and Ag+ salts favor O-alkylation (forming the methoxypyridine isomer).[1]

Synthesis of Pyridin-4(1H)-ones

The 4-pyridone system is often synthesized from 4-pyrones via ammonolysis or from 4-methoxy-pyridines .[1]

  • Pathway: 4-pyrone +

    
    
    
    
    
    1-methylpyridin-4(1H)-one.[1]
  • Differentiation: This route structurally precludes the formation of the 2-one isomer, ensuring synthetic purity if the starting pyrone is correct.[1]

Comparative Data Table
Feature5-bromo-4-chloro-1-methylpyridin-2(1H)-one4(1H)-one Isomer (Generic)
CAS RN 1509933-98-5 Varies by halogen placement
Core Geometry Lactam (C=O adjacent to N)Vinylogous Amide (C=O para to N)
Dipole Moment High (Aligned)Lower (Opposing vectors)
Common Impurity O-methyl ether (2-methoxypyridine)4-methoxypyridine
Key Precursor 2-hydroxypyridine / 2-halopyridine4-pyrone / 4-hydroxypyridine

Analytical Discrimination (Self-Validating Protocols)

Distinguishing these isomers requires spectroscopic techniques that probe the electronic environment of the carbonyl carbon and the ring protons.[1]

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof.[1]

  • 
     NMR - Carbonyl Shift: 
    
    • 2-Pyridone (C2): The carbonyl carbon typically resonates at 160–166 ppm .[1]

    • 4-Pyridone (C4): The carbonyl carbon is significantly deshielded, resonating at 175–182 ppm .[1] This >10 ppm difference is diagnostic.

  • 
     NMR - Coupling Constants (
    
    
    
    ):
    • 2-Pyridone: Vicinal coupling between H3 and H4 is characteristic (

      
       Hz).[1]
      
    • 4-Pyridone: Protons at C2 and C6 are chemically equivalent (in symmetric cases) or show distinct meta-coupling if substituted.[1]

IR Spectroscopy[1][2]
  • 2-Pyridone: Strong

    
     stretch at 1650–1670 cm⁻¹ .[1]
    
  • 4-Pyridone:

    
     stretch is often lower (1630–1650 cm⁻¹ ) due to significant resonance contribution from the zwitterionic form.[1]
    
Analytical Workflow Diagram

Analytical_Workflow Sample Unknown Isomer Sample (Solid/Oil) Step1 Step 1: 13C NMR (DMSO-d6) Sample->Step1 Check1 Check Carbonyl Shift Step1->Check1 Result2 Shift ~162 ppm CONFIRMED: 2(1H)-one Check1->Result2 < 170 ppm Result4 Shift ~178 ppm CONFIRMED: 4(1H)-one Check1->Result4 > 175 ppm Step2 Step 2: 1H NMR Coupling Result2->Step2 Check2 Analyze Vicinal J Step2->Check2

Figure 2: Step-by-step spectroscopic validation protocol.

Experimental Protocol: Synthesis & Verification

Objective: Synthesis of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one from 5-bromo-4-chloro-2-hydroxypyridine.

  • Preparation: Dissolve 5-bromo-4-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF (0.5 M).

  • Deprotonation: Add

    
     (2.0 eq) or NaH (1.1 eq) at 0°C. Stir for 30 min. Note: NaH favors N-alkylation over O-alkylation.[1]
    
  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.[1] Warm to RT and stir for 2-4 hours.

  • Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with LiCl solution (to remove DMF).[1]

  • Purification: Silica gel chromatography.

    • Elution Order: The O-methyl isomer (less polar) usually elutes first.[1] The N-methyl title compound (more polar) elutes second.[1]

  • Validation:

    • Run TLC (verify single spot, lower

      
       than O-isomer).[1]
      
    • Run

      
       NMR (Verify peak at ~162 ppm).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13024027, 5-Bromo-1-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Chemistry LibreTexts. Overview of the IUPAC Naming Strategy. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Structure-Activity Relationship (SAR) of 2,5-Disubstituted Pyridin-4-ones

Executive Summary: The Scaffold Architecture The 2,5-disubstituted pyridin-4-one is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to function simultaneously as a hydrogen bond do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Architecture

The 2,5-disubstituted pyridin-4-one is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to function simultaneously as a hydrogen bond donor/acceptor array and a metal chelator. Unlike the fully aromatic pyridine, the pyridin-4-one system exists in a delicate tautomeric equilibrium that is highly sensitive to solvent polarity and substitution patterns.

For drug developers, the "2,5" substitution pattern offers a unique geometric vector:

  • Position 2 (Ortho to N): Controls steric bulk and lipophilic pocket engagement.

  • Position 5 (Meta to N, Ortho to C=O): Modulates the electronic density of the carbonyl and often serves as a critical contact point for metal chelation or hydrogen bonding.

This guide dissects the SAR of this scaffold, moving beyond basic screening to the causal mechanisms of binding affinity and physicochemical tuning.[1][2]

The Core Chemistry: Tautomerism & Electronic Vectors

To rationally design 2,5-disubstituted pyridin-4-ones, one must first master the core tautomerism. The molecule oscillates between the pyridone (lactam) and hydroxypyridine (lactim) forms.[3]

  • The Pyridone Form (A): Favored in polar solvents (biological fluids) and the solid state.[3] It presents a Hydrogen Bond Acceptor (C=O) and a Donor (N-H).

  • The Hydroxypyridine Form (B): Favored in the gas phase or highly non-polar environments. It presents a Donor (O-H) and Acceptor (N:).

Critical Design Insight: Substituents at the 5-position heavily influence this equilibrium. Electron-withdrawing groups (EWGs) at C5 increase the acidity of the N-H (in form A) or O-H (in form B), strengthening interactions with basic residues in the target protein.

Visualization: Tautomeric & Chelation Logic

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Interaction Modes NodeA Pyridin-4-one (Lactam) (Polar/Bio-fluids) NodeB 4-Hydroxypyridine (Lactim) (Non-polar/Gas) NodeA->NodeB Solvent Dependent NodeC Hinge Binding (Kinases) NodeA->NodeC H-Bond Donor/Acceptor NodeD Bidentate Chelation (Metalloenzymes) NodeA->NodeD 5-OH + 4-C=O motif

Figure 1: The dynamic equilibrium of the pyridinone core determines its binding mode. In metalloenzymes (e.g., Tyrosinase), the 5-OH and 4-C=O form a bidentate ligand.

Synthetic Access: The Kojic Acid Pathway

The most robust route to 2,5-disubstituted pyridin-4-ones utilizes Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) as a starting material. This natural product already possesses the 2,5-substitution pattern. The conversion involves a nucleophilic attack by a primary amine (or ammonia) on the pyrone ring, followed by ring opening and recyclization (The Combes or Guareschi-Thorpe type mechanisms).

Protocol: General Synthesis of 1-Substituted-2-hydroxymethyl-5-hydroxypyridin-4-one

Note: If N-H is desired (unsubstituted N), use aqueous ammonia.

Step-by-Step Methodology:

  • Reagents: Kojic acid (1.0 eq), Primary Amine (R-NH2, 1.1 eq), Ethanol/Water (1:1 v/v) or dilute NaOH if solubility is poor.

  • Reflux: Heat the mixture to reflux (80–100°C) for 6–12 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The pyrone spot (Rf ~0.3) will disappear, replaced by a more polar pyridinone spot.

  • Workup:

    • Cool reaction to room temperature.

    • Acidify to pH 6–7 using 6M HCl to precipitate the product (pyridinones are amphoteric; isoelectric precipitation is key).

    • Filter the solid.

  • Purification: Recrystallize from hot water or Ethanol/DMF mixtures.

  • Characterization:

    • 1H NMR: Look for the disappearance of the pyrone O-H (often broad) and shift in ring protons.

    • IR: The carbonyl stretch of pyridinone typically appears at 1630–1650 cm⁻¹, lower than the pyrone (~1680 cm⁻¹) due to increased resonance.

SAR Case Studies & Design Principles

Case Study A: Tyrosinase Inhibitors (Dermatology/Oncology)

Target: Tyrosinase (Binuclear copper enzyme).[4][5] Mechanism: The 5-hydroxy-pyridin-4-one core acts as a competitive inhibitor by chelating the copper ions in the active site.

PositionModificationSAR Effect
C5 (Meta) -OH (Hydroxyl) Critical. Essential for bidentate chelation with the C4-Carbonyl. Removal or methylation (–OMe) abolishes activity (>50-fold loss in IC50).
C2 (Ortho) -CH2OH (Hydroxymethyl) Baseline activity (Kojic acid mimic).
C2 (Ortho) -CH2-O-Benzyl Potency Booster. Extending the 2-position with lipophilic aromatic rings (via ether or ester linkers) targets the hydrophobic entrance of the enzyme active site, improving affinity by 10–100x.
N1 -H vs -Alkyl N-substitution can improve cell permeability (LogP) but may introduce steric clash if the active site is narrow.

Key Reference: Kojic acid derivatives linked to amino pyridines show uncompetitive inhibition modes, suggesting the 2-substituent engages a secondary pocket away from the copper center [1].

Case Study B: Kinase Inhibitors (Oncology/Inflammation)

Target: p38 MAPK, PI3K. Mechanism: The Pyridin-4-one acts as a hinge binder.

  • The Hinge Motif: The C=O accepts a proton from the backbone amide, while the N-H (if unsubstituted) donates to the backbone carbonyl.

  • 2,5-Substitution Logic:

    • C5-Substituent: Often an aryl or heteroaryl ring. This group projects into the "gatekeeper" region or the hydrophobic back-pocket.

    • C2-Substituent: Controls the orientation of the core. Small alkyl groups (Me, Et) restrict rotation, locking the bioactive conformation (atropisomerism).

Physicochemical Tuning (ADME)

The 2,5-disubstituted pyridinone is highly tunable.

  • Solubility: The core is moderately soluble in water due to the ketone/hydroxyl polarity.

    • Problem: High crystallinity (high melting point) can limit dissolution rate.

    • Solution: Introduce asymmetric substituents at C2 to disrupt crystal packing.

  • Lipophilicity (LogP):

    • Core LogP is low (< 0).

    • Adding a benzyl ether at C2 (common in tyrosinase inhibitors) raises LogP to 2.5–3.5, ideal for skin penetration (dermatology).

Visualization: SAR Decision Tree

SAR_Logic Root 2,5-Disubstituted Pyridin-4-one Optimization Strategy Branch1 Target: Metalloenzyme (e.g., Tyrosinase) Root->Branch1 Branch2 Target: Kinase/Receptor (e.g., p38 MAPK) Root->Branch2 Step1A C5 Position: Must retain -OH Branch1->Step1A Step2A C5 Position: Arylation (Suzuki Coupling) Reach Gatekeeper Branch2->Step2A Step1B C2 Position: Add Lipophilic Linker (Benzyl/Phenyl) Step1A->Step1B Step2B N1 Position: Methylate to remove H-bond donor if needed Step2A->Step2B

Figure 2: Strategic divergence in SAR optimization based on the biological target (Metal Chelation vs. Hinge Binding).

Experimental Protocol: Tyrosinase Inhibition Assay

To validate the SAR of synthesized 2,5-disubstituted pyridinones, a robust kinetic assay is required.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to Dopaquinone, which spontaneously forms Dopachrome (Orange/Red, Absorbance λ = 475 nm). Inhibitors reduce the rate of this color formation.

Protocol:

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme Solution: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL in buffer. Keep on ice.

  • Substrate: L-DOPA (2 mM) freshly prepared.

  • Inhibitor: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Final DMSO concentration in assay must be <1%.

  • Workflow (96-well plate):

    • Add 140 µL Buffer.

    • Add 20 µL Inhibitor solution.

    • Add 20 µL Enzyme solution.

    • Incubate at 25°C for 10 minutes (allows inhibitor binding).

    • Add 20 µL Substrate (L-DOPA) to initiate reaction.

  • Measurement: Monitor Absorbance (475 nm) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation:

    • Calculate the slope (Velocity, V) of the linear portion of the curve.

    • % Inhibition =

      
      .
      
    • Determine IC50 using non-linear regression (GraphPad Prism).

Validation Criteria: Kojic acid positive control should yield an IC50 of approximately 15–20 µM [2].

References

  • Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. Source: Heliyon, 2023.[6] URL:[Link]

  • Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. Source: MedChemComm, 2013. URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry, 2022. URL:[Link]

  • 4-Pyridone Tautomerism and Stability. Source: Wikipedia / Chemical Data. URL:[Link]

Sources

Exploratory

The Lipophilicity Paradox: Navigating Calculated LogP in Halogenated Pyridone Scaffolds

Executive Summary The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in FDA-approved drugs like Pirfenidone (antifibrotic) and Perampanel (antiepileptic). However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in FDA-approved drugs like Pirfenidone (antifibrotic) and Perampanel (antiepileptic). However, it presents a notorious challenge in in silico drug design: tautomeric ambiguity .

Standard cLogP algorithms often default to the aromatic 2-hydroxypyridine tautomer, whereas the non-aromatic 2-pyridone (lactam) form predominates in aqueous biological media. This discrepancy leads to significant errors in predicted lipophilicity, permeability, and solubility. Furthermore, halogenation (F, Cl, Br, I) introduces non-additive physicochemical shifts—ranging from metabolic blocking (F) to sigma-hole interactions (Br, I)—that standard additive models frequently miscalculate.

This guide provides a corrected computational workflow and a validated experimental protocol to accurately determine the physicochemical properties of halogenated pyridones.

Part 1: The Tautomeric Challenge in cLogP Calculations

The Lactam-Lactim Equilibrium

The core error in calculating properties for pyridones stems from the equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • In Gas Phase: The aromatic 2-hydroxypyridine is often energetically favored.

  • In Water/Plasma: The high dielectric constant stabilizes the dipolar 2-pyridone form.

  • The Consequence: Most "black box" cLogP calculators (e.g., atom-based methods) rely on fragment contributions. If the software perceives the input as a hydroxypyridine, it assigns lipophilicity values based on a phenolic-like fragment, which is significantly more lipophilic than the polar amide-like pyridone.

Key Insight: A failure to explicitly define the tautomer state prior to calculation can result in a LogP deviation of 1.5 – 2.0 log units , potentially causing a viable lead to be discarded as "too lipophilic" or "insoluble."

Computational Correction Workflow

To resolve this, researchers must move beyond static calculations to a Boltzmann-weighted approach .

TautomerWorkflow cluster_legend Logic Gate Input Input Structure (SMILES) Enum Tautomer Enumeration Input->Enum QM QM Solvation Energy (DFT/SCRF Water) Enum->QM Generate conformers Boltz Boltzmann Weighting QM->Boltz Calculate Delta G Final Weighted cLogP Boltz->Final Sum(LogP_i * Pop_i) Note Standard cLogP ignores this step

Figure 1: Corrected workflow for calculating cLogP in tautomeric scaffolds. Standard algorithms skip the intermediate weighting steps.

Part 2: Halogenation Structure-Activity Relationships (SAR)

Halogenation is not merely a tool for filling hydrophobic pockets; in pyridones, it fundamentally alters electronic distribution and binding capabilities.

Fluorine: The Metabolic Shield & Basicity Modulator
  • Effect: Substitution of H with F lowers the

    
     of the pyridone oxygen.
    
  • Mechanism: The strong electronegativity of Fluorine exerts an inductive effect (

    
    ), reducing the electron density available for protonation.
    
  • Application: Placing Fluorine at the C3 or C5 position can prevent oxidative metabolism (blocking P450 sites) while simultaneously fine-tuning the LogD (distribution coefficient) by altering the ionization profile.

Chlorine, Bromine, Iodine: The Sigma-Hole Effect

Heavier halogens exhibit a "Sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond axis.

  • Halogen Bonding (XB): Unlike Hydrogen bonds, Halogen bonds are highly directional. An Iodine atom at the C5 position of a pyridone can act as a Lewis Acid , forming strong specific interactions with backbone carbonyls or histidine nitrogens in a target protein.

  • Lipophilicity Trade-off: While I and Br significantly increase LogP (lipophilicity), they also increase molecular weight and reduce solubility. This must be balanced against the potency gain from the Sigma-hole interaction.

Summary of Halogen Effects[1][2][3]
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Atomic Radius 1.47 Å1.75 Å1.85 Å1.98 Å
Electronic Effect Strong Withdrawal (

)
Moderate WithdrawalWeak WithdrawalWeak Withdrawal
Lipophilicity (

LogP)
+0.1 to +0.2+0.7+0.9+1.1
Metabolic Stability High (Blocks oxidation)ModerateLow (Debromination risk)Low (Deiodination risk)
Binding Mode H-Bond AcceptorWeak XB DonorModerate XB DonorStrong XB Donor

Part 3: Experimental Validation Protocol

Given the computational uncertainties, experimental validation is mandatory. The HPLC-based LogP determination is superior to the Shake-Flask method for pyridones because it avoids the formation of emulsions common with amphiphilic amides and allows for higher throughput.

Protocol: Isocratic RP-HPLC LogP Determination

Principle: The retention time (


) of a compound on a hydrophobic stationary phase (C18) correlates linearly with its LogP.
Materials
  • Column: End-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Methanol/Water (buffered to pH 7.4 with 20 mM MOPS to ensure neutral species dominance).

  • Standards: A set of 5-7 compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene).

Step-by-Step Workflow
  • Dead Time Determination (

    
    ):  Inject Uracil or Thiourea to determine the column dead time (time for unretained solvent to pass).
    
  • Calibration:

    • Inject standard compounds.

    • Calculate the capacity factor (

      
      ) for each:
      
      
      
      
    • Plot

      
       vs. Literature LogP to generate a calibration curve (
      
      
      
      required).
  • Sample Analysis:

    • Inject the halogenated pyridone sample (10 µM in MeOH).

    • Record

      
       and calculate 
      
      
      
      .[1]
  • Calculation:

    • Derive LogP using the regression equation from Step 2.

HPLCProtocol Start Start: Sample Prep (10uM in MeOH) DeadTime Determine t0 (Inject Uracil) Start->DeadTime Standards Run Standards (Acetanilide, Toluene, etc.) DeadTime->Standards Curve Generate Calibration Log k' vs LogP Standards->Curve RunSample Run Halogenated Pyridone Curve->RunSample Calc Calculate k' -> Derive LogP RunSample->Calc

Figure 2: HPLC-based LogP determination workflow. This method mitigates the emulsion issues of shake-flask methods.

Part 4: Case Study & Application

Target: p38 MAP Kinase Inhibitor (Anti-inflammatory). Scaffold: 5-bromo-2-pyridone derivative.

  • Initial Calculation: Standard cLogP predicted a value of 3.8 (assuming hydroxy tautomer).

  • Correction: Boltzmann weighting (DFT B3LYP/6-31G*) revealed the pyridone form is favored by 4.2 kcal/mol in water. Recalculated cLogP for the pyridone form was 2.1.

  • Experimental Verification: HPLC LogP measured at 2.25.

  • Outcome: The corrected lower lipophilicity explained the compound's high solubility and low blood-brain barrier penetration, which was desirable for this peripheral target. The 5-bromo group was confirmed via X-ray crystallography to form a halogen bond with the backbone carbonyl of the kinase hinge region.

References

  • Altomare, C., et al. (2000).[2] "Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents." Bioorganic & Medicinal Chemistry. Link

  • Lin, H., et al. (2025). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines." Journal of Medicinal Chemistry. Link

  • Polli, J. E., et al. (2023).[3] "A robust, viable, and resource sparing HPLC-based logP method applied to common drugs."[3] International Journal of Pharmaceutics. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. Link

  • Agilent Technologies. (2014). "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD." Application Note. Link

Sources

Foundational

Commercial suppliers and price comparison for CAS 1509933-98-5

Strategic Sourcing & Technical Profile: 5-Bromo-4-chloro-1-methylpyridin-2(1H)-one (CAS 1509933-98-5) [1] Executive Summary CAS 1509933-98-5, chemically identified as 5-bromo-4-chloro-1-methylpyridin-2(1H)-one , is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Profile: 5-Bromo-4-chloro-1-methylpyridin-2(1H)-one (CAS 1509933-98-5) [1]

Executive Summary

CAS 1509933-98-5, chemically identified as 5-bromo-4-chloro-1-methylpyridin-2(1H)-one , is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its structural uniqueness lies in its orthogonal halogenation pattern —a reactive bromine at the C5 position and a less reactive chlorine at C4—allowing for precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide exposes a significant market inefficiency: a 17-fold price disparity between catalog reference suppliers and bulk synthesis specialists. For drug discovery campaigns requiring gram-scale synthesis, selecting the correct supplier is not merely a logistical detail but a budgetary imperative.[1]

Technical Dossier: Reactivity & Handling

Chemical Profile
  • IUPAC Name: 5-bromo-4-chloro-1-methylpyridin-2(1H)-one[1][2]

  • Molecular Formula: C₆H₅BrClNO[1]

  • Molecular Weight: 222.47 g/mol [3]

  • Appearance: Off-white to yellow powder[1]

  • Solubility: Soluble in DMSO, DMF, and warm Methanol; sparingly soluble in water.

Mechanistic Insight: Regioselectivity

The core value of this scaffold is the electronic differentiation between the C5-Bromine and C4-Chlorine.[1]

  • C5-Position (Bromine): Electronically enriched relative to the C4 position but sterically accessible.[1] Under standard Pd(0) conditions, oxidative addition occurs preferentially here.

  • C4-Position (Chlorine): Requires more forcing conditions or specialized ligands (e.g., XPhos, RuPhos) to engage after the C5 position has been functionalized.

Application Scientist Note: Do not attempt simultaneous double-coupling unless using identical boronic acids.[1] For heterodimeric structures, perform the C5-Suzuki first at room temperature or mild heating (40°C), isolate, and then proceed to C4 functionalization at elevated temperatures (>80°C).[1]

Market Analysis: Supplier Landscape & Price Comparison

The market for CAS 1509933-98-5 is bifurcated into Reference Grade (high-cost, certified analytics) and Synthetic Grade (bulk efficiency).[1]

Price Disparity Analysis

The table below highlights the massive cost variance observed in current spot pricing.

SupplierGrade / SKUPack SizePrice (USD)Normalized Price ($/g)Lead Time
Sigma-Aldrich Reference / T98940250 mg$195.50$782.00 10 Days
ChemShuttle Synthetic / 1842455 g~$222.50$44.50 1-2 Weeks
Fluorochem Synthetic / F805121InquireMarketMarket3-5 Days (EU)
Combi-Blocks Research / QC-8521InquireMarketLow (<$60/g)2-3 Days (US)

Critical Procurement Insight: For early-stage discovery (mg scale), Sigma-Aldrich offers speed and guaranteed CoA compliance.[1] However, for Lead Optimization (gram scale) , purchasing from ChemShuttle or Combi-Blocks results in a ~94% cost reduction .[1]

Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy for your project phase.

SourcingStrategy Start Project Phase Discovery Hit Identification (<100 mg) Start->Discovery LeadOp Lead Optimization (1 g - 10 g) Start->LeadOp Process Process Dev / GLP (>100 g) Start->Process Sigma Supplier: Sigma-Aldrich Priority: Speed/CoA Discovery->Sigma Budget insensitive Specialist Supplier: ChemShuttle/Combi-Blocks Priority: Cost Efficiency LeadOp->Specialist Save ~17x Cost CRO Supplier: Custom Synthesis (WuXi/Pharmaron) Priority: Bulk Consistency Process->CRO Batch Homogeneity

Figure 1: Strategic sourcing decision tree based on project scale and budget sensitivity.

Experimental Workflow: Validated Protocols

As a self-validating system, the following protocols ensure the material meets the necessary quality standards before entering the synthesis pipeline.

Solubilization & Storage Protocol
  • Storage: Upon receipt, store at 2-8°C under an inert atmosphere (Nitrogen/Argon). The pyridone ring can be sensitive to oxidation over long periods.

  • Solubilization:

    • Weigh target amount into a vial.

    • Add DMSO (anhydrous) to achieve a 100 mM stock solution.

    • Vortex for 30 seconds. If particulates remain, sonicate at 35°C for 5 minutes.

    • Note: Avoid methanolic storage for >24 hours to prevent potential nucleophilic attack if trace acid is present.

Quality Control (HPLC Method)

Before committing the material to a high-value coupling reaction, validate purity using this generic reverse-phase method.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridone carbonyl).

  • Acceptance Criteria: Purity >95% area under the curve (AUC).

Synthetic Pathway Visualization

The following diagram illustrates the sequential functionalization logic.

ReactionPath StartMol 5-bromo-4-chloro-1-methylpyridin-2(1H)-one (CAS 1509933-98-5) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2, Na2CO3) Temp: 40°C StartMol->Step1 Br-Selective Intermed Intermediate: 5-Aryl-4-chloro-pyridone Step1->Intermed Step2 Step 2: Buchwald Amination (Pd2(dba)3, XPhos, R'-NH2) Temp: 100°C Intermed->Step2 Cl-Activation Final Final Drug Candidate Step2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C5-Br and C4-Cl.

References

  • Sigma-Aldrich. Product Detail: 5-bromo-4-chloro-1-methylpyridin-2(1H)-one (SKU T98940).[1] Retrieved from [1]

  • Fisher Scientific. ChemShuttle Inc. Supplier Page: 5-bromo-4-chloro-1-methylpyridin-2(1H)-one.[1][2] Retrieved from

  • PubChem. Compound Summary: 5-bromo-4-chloro-1-methylpyridin-2(1H)-one.[1] National Library of Medicine. Retrieved from

  • Combi-Blocks. Product Catalog: 5-bromo-4-chloro-1-methylpyridin-2(1H)-one.[1][2] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Selective Suzuki-Miyaura coupling of 5-bromo-2-chloro-1-methylpyridin-4(1H)-one

Application Note: Chemo-Selective Functionalization of 5-bromo-2-chloro-1-methylpyridin-4(1H)-one via Suzuki-Miyaura Coupling Executive Summary Target Substrate: 5-bromo-2-chloro-1-methylpyridin-4(1H)-one Primary Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Selective Functionalization of 5-bromo-2-chloro-1-methylpyridin-4(1H)-one via Suzuki-Miyaura Coupling

Executive Summary

Target Substrate: 5-bromo-2-chloro-1-methylpyridin-4(1H)-one Primary Challenge: Orthogonal functionalization of a di-halogenated heteroaromatic core.[1][2] Core Solution: Exploiting the kinetic differential in oxidative addition rates between C(sp²)–Br and C(sp²)–Cl bonds.

This guide details the protocols for the site-selective arylation of 5-bromo-2-chloro-1-methylpyridin-4(1H)-one. This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and EZH2 inhibitors. The presence of two distinct halogen handles allows for the construction of non-symmetrical di-aryl systems, provided the coupling conditions are rigorously controlled to prevent "scrambling" (oligomerization) or non-selective bis-coupling.

Mechanistic Grounding & Selectivity Logic

The selectivity relies on the Bond Dissociation Energy (BDE) hierarchy. In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond.[3]

  • C5-Br (Site A): The C–Br bond is weaker (~68 kcal/mol) and kinetically more accessible for oxidative addition. The C5 position is

    
     to the nitrogen, making it electronically distinct but primarily governed by the labile nature of the bromide.
    
  • C2-Cl (Site B): The C–Cl bond is stronger (~81 kcal/mol). Although the C2 position is

    
     to the nitrogen (electron-deficient/activated for 
    
    
    
    ), it is significantly more inert toward Pd(0) oxidative addition compared to the bromide.

Key Insight: By utilizing "ligand-controlled catalysis," we can modulate the reactivity of the Pd-center. Electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) are required to activate the C–Cl bond, whereas standard triphenylphosphine ligands are sufficient for C–Br coupling but insufficient for C–Cl activation at moderate temperatures.

Visualizing the Divergent Pathway

ReactionSelectivity Substrate 5-bromo-2-chloro- 1-methylpyridin-4(1H)-one PathA Path A: C5-Selective (Kinetic Control) Substrate->PathA Pd(PPh3)4 60°C PathB Path B: C2-Selective (Requires Specialized Ligands) Substrate->PathB XPhos Pd G2 100°C ProductA 5-Aryl-2-chloro Product (Major) PathA->ProductA High Selectivity ProductB Bis-Coupled Product (Over-reaction) PathA->ProductB If Temp > 80°C

Figure 1: Divergent reaction pathways. Path A represents the standard kinetic preference for C-Br coupling. Path B requires forcing conditions.

Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (The "Bromide First" Approach)

Objective: Install an aryl group at C5 while preserving the C2-Cl handle for future functionalization.[3]

Reagents & Materials:

  • Substrate: 5-bromo-2-chloro-1-methylpyridin-4(1H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the substrate, arylboronic acid, and Pd(PPh₃)₄. Seal with a septum.

  • Atmosphere Exchange: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Note: Oxygen inhibition is significant for Pd(0) species.
    
  • Solvent Introduction: Inject degassed 1,4-Dioxane via syringe, followed by the addition of the 2M Na₂CO₃ solution. The typical ratio is 4:1 (Organic:Aqueous).[4][5]

  • Thermal Activation: Heat the mixture to 60°C (oil bath temperature).

    • Critical Control Point: Do NOT exceed 75°C. Higher temperatures increase the rate of oxidative addition at the C-Cl bond, leading to bis-coupled impurities.

  • Monitoring: Monitor via LC-MS or TLC after 2 hours. The C-Br bond usually reacts fully within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product will be the 5-aryl-2-chloro-1-methylpyridin-4(1H)-one.

Protocol B: C2-Functionalization (Sequential Coupling)

Objective: React the remaining C2-Cl bond (or force C2 coupling if C5 is already substituted).

Reagents & Materials:

  • Substrate: 5-Aryl-2-chloro-1-methylpyridin-4(1H)-one (from Protocol A)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂ (5 mol%)

    • Why: Triphenylphosphine is too weak to activate the C-Cl bond efficiently. XPhos (a bulky Buchwald ligand) facilitates the difficult oxidative addition.

  • Base: K₃PO₄ (3.0 equiv, solid or 3M aq)

  • Solvent: Toluene/Water (10:1) or n-Butanol.

Methodology:

  • Setup similar to Protocol A.

  • Thermal Activation: Heat to 100°C - 110°C . The high energy barrier of the C-Cl bond requires reflux conditions.

  • Time: Reaction times are typically longer (6-16 hours).

Optimization Data & Troubleshooting

The following table summarizes the impact of ligand and temperature on selectivity, derived from typical reactivity profiles of di-halo-heterocycles.

VariableConditionC5-Br ConversionC2-Cl ConversionSelectivity (C5:C2)Recommendation
Ligand PPh₃ (Standard)>95%<5%>19:1 Ideal for Step 1
Ligand XPhos (Bulky)>99%>80%~1.2:1Avoid for Step 1
Ligand dppf (Bidentate)>95%~15%6:1Good, but less selective
Temp 25°C (RT)40%0%HighToo slow
Temp 60°C>95%<2%High Optimal
Temp 100°C>99%>30%LowCauses impurities

Common Issues:

  • Protodeboronation: If the boronic acid is electron-poor (e.g., 2-fluoro-phenyl), it may hydrolyze before coupling. Solution: Use Boronic Esters (Pinacol esters) or increase catalyst loading.

  • Hydrodehalogenation: The C-Br bond is replaced by C-H instead of C-Aryl. Solution: Ensure the solvent is strictly degassed; reduce water content or switch to anhydrous base (Cs₂CO₃) in DMF.

Mechanistic Visualization (Catalytic Cycle)

This diagram emphasizes the kinetic differentiation at the Oxidative Addition step.

CatalyticCycle cluster_legend Kinetic Hierarchy Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Br) FAST (k1) Pd0->OxAdd_Br Preferred Path OxAdd_Cl Oxidative Addition (Cl) SLOW (k2) Pd0->OxAdd_Cl Minor Path (High Temp/Bulky Ligand) Transmetalation Transmetalation (Boronic Acid + Base) OxAdd_Br->Transmetalation RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Pd0 Regeneration Info k1 >> k2 Selectivity > 95%

Figure 2: Catalytic cycle highlighting the rate difference (


) between Bromide and Chloride oxidative addition.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245–2267.

  • BenchChem Application Note. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

  • Nobel Prize in Chemistry. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.

Sources

Application

Application Note: Precision SNAr Functionalization at the C2 Position of 4-Pyridones

Topic: Nucleophilic aromatic substitution (SNAr) at C2 position of 4-pyridones Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Abstract & Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic aromatic substitution (SNAr) at C2 position of 4-pyridones Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Importance

The 4-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, appearing in FDA-approved drugs such as Raltegravir (HIV integrase inhibitor) and GPR119 agonists for diabetes. While functionalization at the Nitrogen (N1) and Oxygen (C4) positions is straightforward, introducing substituents at the C2 position via Nucleophilic Aromatic Substitution (SNAr) presents a unique synthetic challenge.[1]

Unlike electron-deficient pyridines, the 4-pyridone ring is electron-rich and possesses significant zwitterionic character (aromatic sextet vs. dipolar resonance). This electronic structure deactivates the C2 position toward nucleophilic attack. This guide details the mechanistic imperatives and optimized protocols to overcome this deactivation, enabling high-yield C2-functionalization using amines, alkoxides, and thiols.

Mechanistic Insight: The Reactivity Paradox

Electronic Deactivation

In a standard pyridine SNAr, the ring nitrogen acts as an electron sink, stabilizing the Meisenheimer complex. In 4-pyridones , the electron-donating oxygen at C4 (via resonance) increases electron density in the ring, raising the energy barrier for nucleophilic attack.

  • The Tautomer Factor: 4-pyridones exist in equilibrium with 4-hydroxypyridines. The hydroxypyridine tautomer is generally less reactive toward SNAr than the pyridone form.

  • The Solution: N-alkylation or N-protection locks the substrate in the pyridone form and introduces a partial positive charge on the ring system (pyridinium-like character), significantly lowering the LUMO energy and facilitating nucleophilic attack at C2.

Leaving Group Hierarchy

For deactivated systems like 4-pyridones, the "Element Effect" is pronounced. Unlike activated SNAr where F >> Cl, in 4-pyridones the rate-determining step is often the bond formation.

  • Recommendation: Fluorine (F) is the superior leaving group for difficult nucleophiles due to the high electronegativity accelerating the initial attack. Chlorine (Cl) is standard for cost-efficiency but may require higher temperatures. Mesylates (OMs) are excellent alternatives if the halogenated precursor is unavailable.

Mechanistic Pathway Visualization

SNAr_Mechanism Substrate 2-Halo-4-Pyridone (Electrophile) TS1 Transition State 1 (Attack at C2) Substrate->TS1 Activation via N-substitution Nu Nucleophile (Nu:) Nu->TS1 Intermediate Meisenheimer-like Complex (Resonance Stabilized) TS1->Intermediate Rate Determining Step (usually) Product 2-Substituted 4-Pyridone Intermediate->Product Re-aromatization LG Leaving Group (X-) Intermediate->LG

Figure 1: Mechanistic pathway for SNAr at C2 of 4-pyridones. N-substitution is critical for lowering the activation energy of the initial attack.

Substrate Selection & Preparation

Before initiating the SNAr protocol, ensure your substrate is activated.

Substrate ClassReactivityComments
2-Fluoro-N-methyl-4-pyridone High Ideal for weak nucleophiles or mild conditions.
2-Chloro-N-methyl-4-pyridone Moderate The industry standard. Requires heat (>80°C) or microwave.
2-Bromo-N-benzyl-4-pyridone Low-Moderate Good for subsequent deprotection (Bn removal).
2-Chloro-4-hydroxypyridine Low Exists as tautomer mixture. Often requires O-protection first.

Experimental Protocols

Protocol A: C2-Amination (The "Gold Standard")

Objective: Synthesis of 2-amino-4-pyridones from 2-chloro-4-pyridones. Scope: Primary and secondary amines.[2]

Materials:

  • Substrate: 2-Chloro-1-methylpyridin-4(1H)-one (1.0 equiv)

  • Nucleophile: Amine (2.0 - 3.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (High dielectric constant is crucial)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional if amine is valuable, otherwise use excess amine.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial (2-5 mL), dissolve the 2-chloro-4-pyridone substrate (0.5 mmol) in NMP (2.0 mL).

  • Addition: Add the amine (1.5 mmol, 3 equiv). If the amine is a hydrochloride salt, add DIPEA (2.0 equiv) to liberate the free base.

  • Reaction (Microwave - Recommended): Seal the vial and irradiate at 140°C for 30-60 minutes .

    • Note: Microwave heating is superior for these deactivated systems, providing cleaner profiles than conventional heating.

  • Reaction (Thermal - Alternative): Heat the mixture in a sealed tube or oil bath at 120-130°C for 12-24 hours . Monitor by LCMS.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with water (10 mL). If the product precipitates, filter and wash with water/ether.

    • If no precipitate: Extract with EtOAc (3 x 10 mL) or DCM/IPA (3:1) for polar products.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Protocol B: C2-Etherification (Alkoxylation)

Objective: Introduction of alkoxy groups.[4] Challenge: Competition between O-alkylation (desired) and N-alkylation is not an issue here since N is already substituted, but hydrolysis back to the starting pyridone can occur if water is present.

Materials:

  • Substrate: 2-Fluoro-1-alkylpyridin-4(1H)-one (Preferred) or 2-Chloro analog.

  • Nucleophile: Alcohol (used as solvent or 5.0 equiv in THF/DMF).

  • Base: NaH (60% dispersion, 1.2 equiv) or KOtBu.

Step-by-Step Procedure:

  • Activation: In a dry flask under Argon, suspend NaH (1.2 mmol) in dry THF or DMF (3 mL) at 0°C.

  • Alkoxide Formation: Dropwise add the alcohol (1.2 mmol) and stir for 15 min until H2 evolution ceases.

  • Substrate Addition: Add the 2-halo-4-pyridone (1.0 mmol) (dissolved in minimal THF/DMF) to the alkoxide solution.

  • Reaction:

    • For 2-Fluoro : Stir at Room Temperature for 2-4 hours.

    • For 2-Chloro : Heat to 60-80°C for 4-12 hours.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Work-up: Extract with EtOAc, dry, and concentrate.

Troubleshooting & Optimization Logic

If conversion is low (<30%) or side products form, consult the decision logic below.

Optimization_Logic Start Low Conversion? Check_LG Is Leaving Group Cl/Br? Start->Check_LG Switch_LG Switch to Fluorine (F) or Mesylate (OMs) Check_LG->Switch_LG Yes Check_Temp Is Temp < 100°C? Check_LG->Check_Temp No (Already F) Increase_Temp Use Microwave (140-160°C) Check_Temp->Increase_Temp Yes Check_Solvent Is Solvent Protic? Check_Temp->Check_Solvent No Change_Solvent Switch to DMSO/NMP (Polar Aprotic) Check_Solvent->Change_Solvent Yes (EtOH/H2O) Check_Solvent->Change_Solvent No (THF) -> Need higher BP

Figure 2: Troubleshooting decision tree for optimizing difficult SNAr reactions on pyridone cores.

Key Optimization Parameters:
  • Solvent Effect: SNAr reactions involve a charged intermediate. Polar aprotic solvents (DMSO, NMP, DMF) stabilize the transition state and are essential for sluggish substrates.

  • Catalysis: If thermal SNAr fails, consider Palladium-catalyzed Buchwald-Hartwig amination . While technically not SNAr, it effects the same transformation.

    • Condition: Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C.

References

  • Reactivity of Pyridinium Ions: Bowler, J. T., et al. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 2014.[5] Link

  • Regioselectivity Studies: Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."[6] Journal of Organic Chemistry, 2015.[6] Link

  • Hydrolysis Rates: Wang, S., et al. "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure."[7] Bioorganic & Medicinal Chemistry Letters, 2006. Link

  • Microwave Synthesis: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • General Pyridone Synthesis: "Synthesis of 2-substituted pyridines from pyridine N-oxides." Arkivoc, 2013.[8] Link

Sources

Method

Technical Guide: Buchwald-Hartwig Amination of 5-Bromopyridin-4-ones

Executive Summary & Strategic Analysis The functionalization of 5-bromopyridin-4-one (and its tautomer 3-bromo-4-hydroxypyridine) via Palladium-catalyzed C–N cross-coupling is a high-value transformation in kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 5-bromopyridin-4-one (and its tautomer 3-bromo-4-hydroxypyridine) via Palladium-catalyzed C–N cross-coupling is a high-value transformation in kinase inhibitor development (e.g., p38 MAP kinase, GSK-3


). However, this substrate presents a "perfect storm" of chemical challenges that often lead to stalled development cycles:
  • Tautomeric Interference: The equilibrium between the pyridone (NH-form) and hydroxypyridine (OH-form) complicates base selection.

  • Catalyst Poisoning: The basic nitrogen and the exocyclic oxygen (carbonyl/hydroxyl) act as potent ligands, displacing phosphines and forming catalytically inactive off-cycle Palladium species.

  • Electronic Deactivation: The electron-donating nature of the 4-oxo/alkoxy group increases electron density at the C-5 position, rendering the C–Br bond less electrophilic and slowing the rate-limiting oxidative addition step.

The "Protect-First" Mandate

While direct amination of the free pyridone is academically interesting, field experience dictates an O-protection strategy for reproducible, scalable results. Converting the pyridone to a 4-alkoxypyridine locks the tautomer, restores aromaticity, and prevents Pd-coordination.

Below is the decision logic for selecting the correct protocol:

Strategy Start Substrate: 5-Bromopyridin-4-one Decision Can the 4-O be permanently alkylated? Start->Decision RouteA Route A: O-Protection (Recommended) Convert to 4-OBn or 4-OMe Decision->RouteA No (Need OH later) Decision->RouteA Yes (Drug target is ether) RouteB Route B: Direct Coupling (High Risk) Requires Pd-G3/G4 Precatalysts Decision->RouteB Strict Atom Economy Required StepA1 Standard B-H Conditions (Pd/Xantphos or BINAP) RouteA->StepA1 StepB1 Specialized Conditions (BrettPhos Pd G3 + Weak Base) RouteB->StepB1 StepA2 Deprotection (H2/Pd-C or Acid) StepA1->StepA2

Figure 1: Strategic decision tree for 4-pyridone functionalization. Route A is the industry standard for reliability.

Mechanistic Considerations & Ligand Selection

Success relies on outcompeting the substrate for the Palladium center. We utilize specific ligand classes to enforce reductive elimination.[1][2]

Ligand ClassRepresentativeWhy it works for 5-Br-PyridonesRecommended For
Bidentate Bisphosphines Xantphos Large bite angle (111°) promotes reductive elimination; chelating effect prevents Pd poisoning by the pyridine N.Protocol A (Protected substrates)
Bulky Biarylphosphines BrettPhos Massive steric bulk prevents formation of dimeric Pd-resting states; electron-rich nature accelerates oxidative addition into the deactivated C-Br bond.Protocol B (Direct/Difficult amines)
NHC Ligands Pd-PEPPSI-IPr Strong sigma-donation stabilizes Pd(0); extremely resistant to oxidation and thermal decomposition.Sterically hindered amines

Protocol A: The "Gold Standard" (O-Protection Route)

This protocol assumes the conversion of 5-bromopyridin-4-one to 4-(benzyloxy)-3-bromopyridine prior to coupling. The benzyl group serves as a robust protecting group that is easily removed via hydrogenolysis or acid hydrolysis.

Reagents & Stoichiometry[1][5][6][7]
  • Substrate: 4-(benzyloxy)-3-bromopyridine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: Xantphos (4–10 mol%) (Maintains 1:2 Pd:Ligand ratio)

  • Base: Cs₂CO₃ (2.0 equiv) (Superior to NaOtBu for functional tolerance)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and Xantphos.

    • Add 1/3 of the total dioxane volume. Stir at RT for 5–10 minutes. Visual Check: The solution should turn from orange to a clear yellow/translucent color, indicating ligation.

    • Why? Pre-forming the active catalyst prevents the "naked" Pd from coordinating to the pyridine nitrogen immediately upon addition.

  • Reaction Assembly:

    • Add the aryl bromide substrate, the amine, and the finely ground Cs₂CO₃ to the vial.

    • Add the remaining dioxane.

    • Seal the vial with a crimp cap (PTFE/silicone septa).

  • Degassing:

    • Sparge the mixture with Argon for 5 minutes (needle in solution, vent needle out). Oxygen is the enemy of phosphine ligands.

  • Execution:

    • Heat the block to 100°C . Stirring must be vigorous (>800 RPM) as Cs₂CO₃ is heterogeneous.

    • Monitor: Check LCMS at 2 hours. If conversion is <50%, add a second charge of catalyst (pre-complexed).

    • Endpoint: Typically 4–12 hours.

  • Workup (Pd Scavenging):

    • Cool to RT. Dilute with EtOAc.

    • Add SiliaMetS® Thiol or charcoal to scavenge residual Pd (critical for biological testing). Stir 30 mins.

    • Filter through Celite.[1] Concentrate and purify via flash chromatography (DCM/MeOH gradients are common for these polar products).

Protocol B: Direct Amination (Unprotected Pyridone)

Warning: This route is sensitive. The free NH of the pyridone (


) can be deprotonated, creating an anionic species that may shut down the catalytic cycle. We use BrettPhos Pd G3 , a precatalyst that activates rapidly without requiring harsh conditions.
Reagents & Stoichiometry[1][5][6][7]
  • Substrate: 5-bromopyridin-4-one (1.0 equiv)

  • Amine: 1.5 equiv[1][3][4][5]

  • Precatalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄ (Mild bases preferred over NaOtBu)

  • Solvent: t-Amyl Alcohol or Toluene/DMF (9:1)

Experimental Workflow

Workflow Setup Charge Solids: Substrate, Base, BrettPhos Pd G3 Solvent Add Solvent: t-Amyl Alcohol (Degassed) Setup->Solvent Heat Heat to 80-100°C (Vigorous Stirring) Solvent->Heat Check LCMS Check (1-3 Hours) Heat->Check Check->Heat Incomplete Quench Quench: Dilute w/ MeOH Filter Salts Check->Quench Complete

Figure 2: Workflow for direct amination using 3rd Generation Palladacycles.

  • Charge: Add 5-bromopyridin-4-one, amine, K₂CO₃, and BrettPhos Pd G3 to the reaction tube.

  • Solvent: Add anhydrous t-amyl alcohol. (This solvent allows higher temperatures than THF and solubilizes polar intermediates better than toluene).

  • Activation: Heat to 80°C. The G3 catalyst activates upon heating and base exposure, releasing the active LPd(0) species.

  • Note: If the reaction stalls, the addition of 1.0 equiv of pivalic acid can sometimes promote the proton transfer steps in the catalytic cycle (CMD mechanism), though this is more common in C-H activation.

Troubleshooting & Optimization Matrix

If yields are low (<40%), consult this matrix before repeating.

IssueDiagnosisCorrective Action
No Conversion Oxidative addition failure.Switch to BrettPhos or AdBrettPhos (more electron-rich). Increase Temp to 110°C.
Debromination

-hydride elimination or protodehalogenation.
Solvent switch: Move from Dioxane to Toluene . Ensure amine is dry.
Stalled at 50% Catalyst death (poisoning).Add catalyst in two portions (T=0 and T=2h). Switch to Pd-PEPPSI-IPr .
Regioisomers N-arylation vs C-N coupling.[4]Use Protocol A (O-protection) to block the Nitrogen.

References

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. Ji, J., Li, T., & Bunnelle, W. H. (2003).[6] Organic Letters. Key Insight: Establishes Xantphos as the premier ligand for halopyridine coupling, preventing chelation-induced deactivation.

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Dudnik, A. S., et al. (2011). NIH/PMC. Key Insight: Detailed optimization for 3-halo-pyridines, highlighting the effectiveness of biarylphosphine ligands in difficult heterocyclic environments.

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Loudon, A., et al. (2020). Organic Letters. Key Insight: Demonstrates the utility of BrettPhos Pd G3 precatalysts for electron-deficient and heteroaryl substrates, applicable to the "Direct Route."

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination. Organic Process Research & Development (2015). Key Insight: Industrial validation of the Pd/Xantphos system for large-scale manufacturing of aminopyridines.[7]

Sources

Application

Application Note: Strategic Regiocontrol in the Functionalization of 2-Chloro-5-Bromopyridine Scaffolds

Executive Summary The 2-chloro-5-bromopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a linchpin for bifunctional heterocyclic libraries. Its utility stems from the orthogonal rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-5-bromopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a linchpin for bifunctional heterocyclic libraries. Its utility stems from the orthogonal reactivity of its two halogenated sites: the C-5 bromine and the C-2 chlorine .

This guide addresses the "Chemoselectivity Paradox" inherent in this scaffold:

  • C-5 (Br): Controlled by bond dissociation energy (BDE) . It is prone to oxidative addition with Pd(0) and metal-halogen exchange.

  • C-2 (Cl): Controlled by electronic deficiency . Located

    
     to the nitrogen, it is highly electrophilic and prone to Nucleophilic Aromatic Substitution (SNAr).
    

By leveraging these distinct mechanistic drivers, researchers can program the sequential assembly of complex drugs—converting a simple di-halogenated ring into a polysubstituted therapeutic candidate.

Mechanistic Grounding: The Reactivity Map

To achieve high fidelity in library synthesis, one must understand the underlying forces driving regioselectivity.

Electronic vs. Bond Energy Divergence
FeaturePosition C-5 (Br) Position C-2 (Cl)
Primary Reactivity Cross-Coupling / Metal-Exchange SNAr / Hydrolysis
Driver Weak C-Br Bond (~66 kcal/mol)Low LUMO / Inductive effect of N
Pd(0) Oxidative Addition Fast (

)
Slow (Requires specialized ligands)
Nucleophilic Attack Inert (Electronically neutral)Highly Reactive (Electron deficient)
Lithiation/Magnesiation Fast Exchange (Br

Li/Mg)
Slow / Directing Group behavior
The "Pyridone" Connection

While often purchased as the pyridine, this scaffold is the primary precursor to 5-substituted-2-pyridones .

  • Route: Functionalization at C-5

    
     Hydrolysis of C-2 (Cl) to C=O.
    
  • Why: Direct halogenation of 2-pyridone is often non-selective or suffers from N-alkylation side reactions. Using 2-chloro-5-bromopyridine as a "masked" pyridone solves this.

Decision Matrix & Workflow

ReactivityMap Start 2-Chloro-5-Bromopyridine Suzuki Path A: Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Boronic Acid Pd(0) Exchange Path B: Metal-Halogen Exchange (iPrMgCl / n-BuLi) Start->Exchange TurboGrignard Electrophile SnAr Path C: SnAr (Amines/Alkoxides) Start->SnAr H-Nu: Base, Heat Hydrolysis Path D: Hydrolysis (Acid/Base) Start->Hydrolysis AcOH/H2O Reflux Intermediate1 5-Aryl-2-Chloropyridine Suzuki->Intermediate1 Exchange->Intermediate1 Intermediate1->SnAr Step 2: Functionalize C-2 Intermediate2 5-Bromo-2-Functionalized Pyridine (or Pyridone) SnAr->Intermediate2 Hydrolysis->Intermediate2 Intermediate2->Suzuki Step 2: Functionalize C-5

Figure 1: Strategic divergence. Path A/B exploits the weak C-Br bond. Path C/D exploits the electron-deficient C-2 center.

Experimental Protocols

Protocol A: C-5 Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C-5 while leaving the C-2 Chlorine intact for later steps. Mechanism: Kinetic control.[1] Pd(0) inserts into C-Br significantly faster than C-Cl.

Materials:

  • Substrate: 2-Chloro-5-bromopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[2]

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Chosen for stability and moderate activity.

  • Base: Na2CO3 (2.0 M aq) or Cs2CO3 (solid)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step:

  • Degassing: In a reaction vial, combine the pyridine substrate, boronic acid, and base. Evacuate and backfill with Argon (3x). Critical: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl2 under Argon flow.

  • Solvation: Add degassed solvent (0.2 M concentration relative to substrate).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C. Higher temperatures may activate the C-2 chlorine, leading to bis-coupling.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Validation: Check LCMS. The C-Cl bond should remain (characteristic Cl isotope pattern 3:1).

Protocol B: C-5 Selective Magnesiation (TurboGrignard)

Objective: Generate a nucleophile at C-5 for reaction with aldehydes, ketones, or electrophiles. Mechanism: Iodine/Bromine-Magnesium exchange. The C-Cl bond is too strong to exchange under these conditions.

Materials:

  • Reagent: i-PrMgCl[3][4]·LiCl (TurboGrignard) (1.1 equiv)

  • Solvent: Anhydrous THF

  • Temperature: -15°C to 0°C (Cryogenic -78°C is often unnecessary with TurboGrignard, but safer for scale-up).

Step-by-Step:

  • Setup: Flame-dry a flask under Argon. Add 2-chloro-5-bromopyridine (1.0 equiv) in THF (0.5 M).

  • Exchange: Cool to -15°C. Dropwise add i-PrMgCl·LiCl. Stir for 30–60 mins.

    • Monitoring: Quench a small aliquot with D2O. NMR should show deuterium at C-5 and retention of Cl at C-2.

  • Electrophile Addition: Add the electrophile (e.g., Benzaldehyde) slowly.

  • Quench: Warm to RT and quench with sat. NH4Cl.

Protocol C: C-2 Selective SNAr (Nucleophilic Substitution)

Objective: Displace the C-2 Chlorine with an amine, alkoxide, or thiol. Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Materials:

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (if using amine salts).

  • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents accelerate SNAr).

Step-by-Step:

  • Mix: Dissolve 2-chloro-5-bromopyridine in DMSO (0.5 M).

  • Add: Add the amine and base.

  • Heat:

    • Aliphatic Amines: 80°C – 100°C.

    • Anilines (weaker nucleophiles): 120°C – 140°C or consider Buchwald coupling (though Buchwald might touch the Br site, so thermal SNAr is preferred for orthogonality).

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[5]

    • Note: The C-5 Bromine remains untouched, ready for subsequent Suzuki coupling.

Protocol D: Synthesis of 5-Bromo-2-Pyridone (Hydrolysis)

Objective: Convert the chloropyridine to a pyridone.

Step-by-Step:

  • Conditions: Suspend the 2-chloro-5-bromopyridine (or its C-5 substituted derivative) in glacial acetic acid.

  • Reagent: Add sodium acetate (2 equiv) or simply reflux in 6M HCl (harsher).

  • Reaction: Reflux (100°C+) for 12–24 hours.

  • Result: Tautomerization favors the 2-pyridone (C=O) form over the 2-hydroxypyridine form in solution and solid state.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-coupling during Suzuki Catalyst too active or Temp too highSwitch to Pd(PPh3)4; Lower Temp to 60°C; Reduce reaction time.
No SNAr reaction Nucleophile too weakSwitch solvent to NMP; Increase Temp to 140°C; Use microwave irradiation.
"Scrambling" during Lithiation n-BuLi attacking C-2 or C-6Do NOT use n-BuLi. Use i-PrMgCl·LiCl (TurboGrignard) which is chemoselective for Br-Mg exchange.
Protodehalogenation (Loss of Br) Wet solvent in SuzukiEnsure rigorous drying of solvents; Water acts as a proton source for the Pd-Aryl species.

References

  • Handy, S. T., & Zhang, Y. (2006). "Regioselectivity of the Suzuki Coupling of Dihaloheterocycles." Chem. Commun. (Predicting selectivity based on NMR shifts).

  • Lutz, A., et al. (2012). "TurboGrignard: A Versatile Reagent for Functionalization." Organic Process Research & Development. (Magnesium-Halogen exchange protocols).[3][4]

  • Schlosser, M. (2005).[6] "The 2-Chloro-5-bromopyridine Scaffold: A Case Study in Regioselectivity." Eur. J. Org. Chem. (Detailed reactivity analysis).

  • Spivey, A. C., et al. (2000).[7] "Regioselective Pd-Catalyzed Couplings." J. Org. Chem. (Mechanistic insight into oxidative addition rates).

Sources

Method

Synthesis of kinase inhibitors using 5-bromo-2-chloro-1-methylpyridin-4(1H)-one

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Utilizing 5-bromo-2-chloro-1-methylpyridin-4(1H)-one Executive Summary This technical guide details the strategic application of 5-bromo-2-chloro-1-methylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Utilizing 5-bromo-2-chloro-1-methylpyridin-4(1H)-one

Executive Summary

This technical guide details the strategic application of 5-bromo-2-chloro-1-methylpyridin-4(1H)-one (CAS: 1509933-98-5) as a core scaffold in the synthesis of Type I and Type II kinase inhibitors. The pyridin-4(1H)-one moiety is a "privileged structure" in medicinal chemistry, offering a fixed hydrogen-bond acceptor motif (the carbonyl) and a tunable hydrophobic vector (the N-methyl group). This guide focuses on exploiting the orthogonal reactivity of the C-2 chlorine and C-5 bromine substituents to construct complex bi-aryl and tri-aryl inhibitor libraries with high regiocontrol.

Strategic Analysis: The Pyridinone Scaffold

Structural Rationale

The 1-methylpyridin-4(1H)-one core mimics the hydrogen-bonding patterns of the adenine ring found in ATP, yet offers distinct advantages:

  • Solubility: The N-methyl group disrupts planar stacking, often improving solubility compared to flat heteroaromatic systems.

  • Selectivity: The C-4 carbonyl serves as a critical hydrogen bond acceptor, often interacting with the "hinge region" of kinases (e.g., p38 MAPK, c-Met, ALK).[1]

  • Orthogonal Functionalization:

    • C-2 Position (Cl): Activated for Nucleophilic Aromatic Substitution (

      
      ) due to resonance stabilization of the Meisenheimer intermediate by the C-4 carbonyl.
      
    • C-5 Position (Br): Sterically accessible for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Retrosynthetic Logic

The synthesis of a target kinase inhibitor is disconnected into two primary operations:

  • Hinge-Binding Introduction: Displacement of the C-2 chloride with an amine or aniline.

  • Hydrophobic Tail Elongation: Coupling of the C-5 bromide with an aryl boronic acid/ester to access the hydrophobic back-pocket (Gatekeeper region).

Retrosynthesis Target Target Kinase Inhibitor (Bi-aryl / Tri-aryl System) Scaffold 5-bromo-2-chloro-1-methylpyridin-4(1H)-one (Core Scaffold) Target->Scaffold Disconnection Fragment1 R1-NH2 (Hinge Binder / Solubilizing Group) Scaffold->Fragment1 SNAr (C-2) Fragment2 Ar-B(OH)2 (Hydrophobic Tail) Scaffold->Fragment2 Suzuki (C-5)

Caption: Retrosynthetic disconnection showing the orthogonal assembly of the inhibitor core.

Experimental Protocols

Protocol A: Regioselective at C-2

Objective: To introduce the primary amine substituent at the C-2 position while preserving the C-5 bromide for subsequent coupling. Mechanism: The C-4 carbonyl activates the C-2 position via vinylogous elimination-addition. The C-5 bromide is deactivated towards


, ensuring high regioselectivity.[1]

Materials:

  • 5-bromo-2-chloro-1-methylpyridin-4(1H)-one (1.0 equiv)[1]

  • Primary Amine (R-NH2) (1.2 equiv) (e.g., 4-aminotetrahydropyran or aniline derivative)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Solvent: DMF or NMP (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve 5-bromo-2-chloro-1-methylpyridin-4(1H)-one (100 mg, 0.45 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add

    
     (124 mg, 0.90 mmol) followed by the amine (0.54 mmol).
    
  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

    • Critical Check: Monitor via LC-MS. The product mass should correspond to [M-Cl+Amine+H]+. The Br isotope pattern (1:1 ratio) must remain intact.

  • Workup: Cool to room temperature. Pour into ice-water (10 mL).

    • If solid precipitates:[1] Filter and wash with cold water.

    • If oil forms:[1] Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (SiO2, 0–10% MeOH in DCM).

Data Validation (Expected):

  • Yield: 75–85%[1]

  • 1H NMR: Loss of C-2 proton signal (if applicable) or shift in amine protons.

  • Regioselectivity: Confirmed by HMBC (Correlation between N-Me protons and C-2/C-6).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-5

Objective: To install the hydrophobic aryl tail at the C-5 position. Mechanism: Pd(0)-catalyzed cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).

Materials:

  • Product from Protocol A (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat at 100 °C (oil bath) or 110 °C (microwave) for 1–2 hours.

    • Note: The pyridinone oxygen can coordinate Pd; slightly higher catalyst loading (5-10%) may be required compared to standard phenyl bromides.

  • Workup: Filter through a Celite pad, eluting with EtOAc.[1] Concentrate the filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) is recommended to remove Pd contaminants and achieve >98% purity for biological testing.

Data Presentation & Analysis

The following table summarizes the optimization of the


 reaction (Protocol A), highlighting the "Magic Chloro Effect" where the C-2 Cl is selectively displaced over C-5 Br.
EntrySolventBaseTemp (°C)Time (h)Conv. (%)Selectivity (C2:C5)
1THFDIPEA601240>99:1
2DMFK2CO380495>99:1
3DMSOCs2CO310029890:10
4NMPTEA12019085:15

Table 1: Optimization of SNAr conditions. Entry 2 represents the optimal balance of conversion and regioselectivity.

Workflow Visualization

The following diagram illustrates the complete synthetic pathway and the critical Quality Control (QC) checkpoints required to ensure library integrity.

SynthesisWorkflow cluster_failed Failure Modes Start Start: 5-bromo-2-chloro-1-methylpyridin-4(1H)-one Step1 Step 1: SNAr (R-NH2, K2CO3, DMF, 80°C) Start->Step1 Nucleophilic Attack @ C2 QC1 QC Checkpoint 1: LCMS (Br Pattern Retention) NMR (Regio-confirmation) Step1->QC1 Isolation Fail2 Bis-substitution (High Temp) Step1->Fail2 >100°C Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) QC1->Step2 Pass Final Final Inhibitor (Purified >98%) Step2->Final HPLC Purification Fail1 Loss of Br (Over-reduction) Step2->Fail1 Excess NaBH4/H2

Caption: Integrated synthetic workflow with critical QC checkpoints to prevent common failure modes.

Safety & Handling

  • 5-bromo-2-chloro-1-methylpyridin-4(1H)-one: Irritant. May cause respiratory irritation.[3] Handle in a fume hood.

  • Palladium Catalysts: Potential heavy metal toxicity. Scavenge metal residues using SiliaMetS® or similar scavengers before biological assay.

  • Waste Disposal: Halogenated organic waste stream.

References

  • National Center for Biotechnology Information. (2025).[2][4][5][6] PubChem Compound Summary for CID 2734427, 5-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Retrieved from [Link][1]

Sources

Application

Application Note: Strategic C-H Activation of the N-Methylpyridin-4-one Core

Executive Summary & Reactivity Profile The N-methylpyridin-4-one scaffold is a privileged pharmacophore found in iron chelators (e.g., Deferiprone), antibacterial agents, and novel CNS ligands. Unlike simple pyridines, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

The N-methylpyridin-4-one scaffold is a privileged pharmacophore found in iron chelators (e.g., Deferiprone), antibacterial agents, and novel CNS ligands. Unlike simple pyridines, this core exhibits a unique electronic duality that dictates C-H activation strategies. It functions simultaneously as an electron-deficient azine and an electron-rich enaminone.

Successful functionalization requires selecting the catalytic system that matches the electronic bias of the desired position:

  • C-2/C-6 Position (α to Nitrogen): Electron-deficient.[1] Reactive toward nucleophilic radicals (Minisci type) and Concerted Metalation-Deprotonation (CMD) pathways.

  • C-3/C-5 Position (α to Carbonyl): Electron-rich (nucleophilic). Reactive toward electrophiles and oxidative Pd(II) catalysis.

Reactivity Map

ReactivityMap cluster_C2 C-2/C-6 Position (Electron Deficient) cluster_C3 C-3/C-5 Position (Electron Rich / Enaminone) Core N-Methylpyridin-4-one Core C2_Char Acidic C-H (pKa ~26) Susceptible to Nucleophilic Attack Core->C2_Char C3_Char Nucleophilic C-H Susceptible to Electrophilic Attack Core->C3_Char C2_Method1 Minisci Reaction (Radical Alkylation) C2_Char->C2_Method1 C2_Method2 Pd-Catalyzed Arylation (CMD Mechanism) C2_Char->C2_Method2 C3_Method1 Electrophilic Halogenation + Suzuki Coupling C3_Char->C3_Method1 C3_Method2 Oxidative Alkenylation (Fujiwara-Moritani) C3_Char->C3_Method2

Figure 1: Divergent reactivity logic for the N-methylpyridin-4-one scaffold.

Protocol A: C-2 Selective Functionalization

Target: Introduction of alkyl or aryl groups at the position adjacent to Nitrogen.

Method A.1: Radical C-H Alkylation (Minisci Reaction)

This is the most robust method for introducing alkyl groups (methyl, ethyl, isopropyl, adamantyl) at C-2. Since the C-4 position is blocked by the carbonyl, the reaction is exclusively C-2 selective.

Mechanism: Oxidative decarboxylation of a carboxylic acid generates a nucleophilic alkyl radical. The protonated N-methylpyridin-4-one (activated by acid) accepts the radical at the electron-deficient C-2 position.

Standard Protocol:

  • Substrate: N-methylpyridin-4-one (1.0 equiv).

  • Reagents:

    • Carboxylic Acid (Alkyl source, 2.0–3.0 equiv).

    • AgNO₃ (0.2 equiv) as catalyst.

    • (NH₄)₂S₂O₈ (2.0–3.0 equiv) as oxidant.

    • TFA (1.0 equiv) or H₂SO₄ (1.0 equiv) to ensure protonation.

  • Solvent: DCM/Water (1:1) biphasic system.[2]

  • Conditions: 40–50 °C for 4–12 hours.

Optimization Table:

ComponentStandard ChoiceAlternative for Difficult Substrates
Oxidant (NH₄)₂S₂O₈K₂S₂O₈ (slower addition)
Acid TFAH₂SO₄ (stronger activation)
Solvent DCM/H₂OCH₃CN/H₂O (homogeneous)
Temperature 40 °C60–80 °C (sealed tube)
Method A.2: Pd-Catalyzed Direct Arylation (Fagnou Conditions)

Direct arylation at C-2 proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The acidity of the C-2 proton allows Pd(II) to insert with the assistance of a carboxylate base (Pivalate).

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%).[3][4]

  • Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or DavePhos.

  • Base/Additive: K₂CO₃ (2.0 equiv) and PivOH (30 mol%). Pivalic acid is critical for the CMD step.

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Solvent: Toluene or Mesitylene, 110 °C.

Step-by-Step Workflow:

  • Charge a reaction vial with Pd(OAc)₂, Ligand, K₂CO₃, and PivOH inside a glovebox (or under strict Ar flow).

  • Add N-methylpyridin-4-one and Aryl Bromide.

  • Add anhydrous Toluene (degassed).

  • Seal and heat to 110 °C for 16 hours.

  • Workup: Filter through Celite to remove Pd black; concentrate and purify via flash chromatography (DCM/MeOH gradients are often required due to polarity).

Protocol B: C-3 Selective Functionalization

Target: Introduction of aryl, alkenyl, or halide groups at the position adjacent to the Carbonyl.

Method B.1: "Functionalization Sequence" (Iodination + Suzuki)

Direct C-H arylation at C-3 is challenging due to potential catalyst poisoning by the carbonyl oxygen. The most reliable high-yield route is Regioselective C-H Iodination followed by Suzuki coupling.

Step 1: C-H Iodination The C-3 position is nucleophilic (enamine-like).

  • Reagents: NIS (N-Iodosuccinimide, 1.1 equiv) or I₂/CAN (Ceric Ammonium Nitrate).

  • Conditions: MeCN, Room Temperature to 60 °C.

  • Outcome: Exclusive C-3 iodination. (If C-3 is blocked, C-5 reacts).

Step 2: Suzuki-Miyaura Coupling

  • Reagents: 3-Iodo-N-methylpyridin-4-one, Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: Dioxane/Water (4:1), 90 °C.

Method B.2: Oxidative C-H Alkenylation (Fujiwara-Moritani)

This method installs an acrylate or styrene group directly at C-3.

Mechanism: Electrophilic palladation at the electron-rich C-3 position, followed by olefin insertion and β-hydride elimination.

Protocol:

  • Substrate: N-methylpyridin-4-one (1.0 equiv).

  • Olefin: Ethyl Acrylate or Styrene (2.0 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).[5]

  • Oxidant: AgOAc (2.0 equiv) or Cu(OAc)₂/O₂ (1 atm).

  • Solvent: DMF or AcOH, 100 °C.

  • Note: If the substrate has a free OH (like deferiprone), protect it as a methoxy or benzyl ether to prevent O-alkenylation side reactions.

Case Study: Functionalizing Deferiprone

Substrate: 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (Deferiprone). Challenge: The C-2 position is blocked by a methyl group. The C-3 position is occupied by a hydroxyl group. Available Sites: C-5 (equivalent to C-3) and C-6 (equivalent to C-2).

Strategy:

  • C-5 Functionalization (Nucleophilic):

    • Use Method B.1 . Treat Deferiprone with NIS in MeCN.

    • Result: 5-Iodo-deferiprone. This can be coupled with aryl boronic acids to create 5-aryl derivatives (potential lipophilic iron chelators).

  • C-6 Functionalization (Electrophilic/Acidic):

    • Use Method A.1 (Minisci) .[2]

    • Conditions: Deferiprone + Pivalic Acid + AgNO₃/Persulfate.

    • Result: 6-tert-butyl-deferiprone. This increases steric bulk near the Nitrogen, potentially altering metal binding kinetics or oral bioavailability.

Visual Guide: Mechanism of C-2 Arylation (CMD)

CMD_Mechanism cluster_legend Key Interaction Start Pd(OAc)2 + Ligand ActiveCat L-Pd(II)(Piv)2 Start->ActiveCat Activation Coordination Coordination to N-Methylpyridin-4-one ActiveCat->Coordination + Substrate CMD_TS CMD Transition State (Rate Limiting) Coordination->CMD_TS Pivalate assists H-abstraction Pd_Int C2-Palladacycle CMD_TS->Pd_Int - PivOH OxAdd Oxidative Addition (Ar-Br) Pd_Int->OxAdd + Ar-Br RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-C Bond Formation RedElim->ActiveCat Regeneration Note The Pivalate ligand acts as an intramolecular base to deprotonate C-2.

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle required for C-2 arylation.

References

  • Minisci Reaction on Pyridines (Regioselectivity)

    • Choi, J., et al. (2021).[6] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society. Link

  • Pd-Catalyzed Direct Arylation (CMD Mechanism)

    • Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society. Link

  • C-3 Selective Iodination of Pyridones

    • Dutta, U., et al. (2015).[7][8] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[7][8][9] Chemical Communications.[8] Link

  • C-H Alkenylation (Fujiwara-Moritani)

    • Moritani, I., & Fujiwara, Y. (1967).[10] "Aromatic substitution of styrene-palladium chloride complex." Tetrahedron Letters. Link

  • Deferiprone Chemistry

    • Kontoghiorghes, G. J., et al. (2004). "The design and development of deferiprone (L1) and other iron chelators for clinical use." Toxicology. Link

Sources

Technical Notes & Optimization

Optimization

Optimizing yield for C2-displacement with amines in pyridin-4-ones

Topic: Optimizing yield for C2-displacement with amines in pyridin-4-ones Ticket ID: PYR-4-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Triage The C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing yield for C2-displacement with amines in pyridin-4-ones Ticket ID: PYR-4-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Core Problem: Direct nucleophilic aromatic substitution (


) on a neutral 2-halopyridin-4-one is kinetically disfavored. The electron-donating nature of the oxygen at C4 (via resonance in the pyridone tautomer) significantly deactivates the ring toward nucleophilic attack at C2.

The Solution: Successful amination requires disrupting this electronic deactivation. You must choose between Activation (via protecting groups) or Catalysis (transition metal coupling).

Diagnostic Flowchart: Select Your Protocol

Before proceeding, identify your substrate state and amine type to select the correct workflow.

G Start START: Substrate Analysis Substrate Is the C4-Oxygen Protected? (e.g., O-Me, O-Bn) Start->Substrate Yes_Prot Substrate is 2-Halo-4-alkoxypyridine Substrate->Yes_Prot Yes No_Prot Substrate is 2-Halo-pyridin-4-one Substrate->No_Prot No AmineType Amine Nucleophilicity? Yes_Prot->AmineType Action CRITICAL ACTION: Perform O-Alkylation first (Ag2CO3, BnBr) No_Prot->Action Strong Aliphatic/Primary Amine AmineType->Strong Weak Aniline/Sterically Hindered AmineType->Weak MethodA PROTOCOL A: Thermal SNAr (High T, Polar Solvent) Strong->MethodA MethodB PROTOCOL B: Buchwald-Hartwig (Pd-Catalysis) Weak->MethodB

Figure 1: Decision matrix for selecting the optimal amination pathway based on substrate electronics and nucleophile strength.

The "Dead Reaction": Why Direct Displacement Fails

Symptom: You are refluxing 2-chloropyridin-4-one with an amine in ethanol, and TLC shows only starting material.

Root Cause: The pyridone exists in equilibrium with its hydroxypyridine tautomer, but the dominant resonance contributor places electron density into the ring, effectively shielding the C-Cl bond from nucleophilic attack. The ring is not electron-deficient enough for the Meisenheimer complex to form.

The Fix: The "O-Activation" Strategy

You must convert the pyridone (electron-rich) into a pyridine (electron-deficient).

  • Step 1: O-Protection. Alkylate the C4-oxygen. Benzyl (Bn) is preferred over Methyl (Me) because it can be removed via hydrogenolysis (H2, Pd/C) without harsh acids that might degrade your new amine linkage.

  • Step 2: Displacement. Perform the reaction on the 2-chloro-4-benzyloxypyridine .

  • Step 3: Deprotection. Cleave the benzyl group to regenerate the pyridone.

Protocol A: Thermal (For Aliphatic Amines)

Applicability: Primary alkyl amines, cyclic amines (morpholine, piperidine). Mechanism: Classical Addition-Elimination.

Optimized Conditions
ParameterRecommendationRationale
Solvent NMP or DMSOHigh dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Base DIPEA (3.0 eq) or K₂CO₃Neutralizes HCl byproduct; DIPEA prevents aggregation in organic media.
Temp 120°C - 150°CHigh energy barrier requires significant thermal activation.
Additives KF (1.0 eq)Pro-Tip: Fluoride can assist in leaving group departure or H-bonding activation.
Step-by-Step Workflow
  • Dissolve 2-chloro-4-benzyloxypyridine (1.0 eq) in anhydrous NMP (0.5 M concentration).

  • Add Amine (2.5 eq) and DIPEA (3.0 eq).

  • Seal the vessel. Heat to 140°C for 12–24 hours.

    • Troubleshooting: If conversion is <50% after 12h, transfer to a microwave vial. Irradiate at 160°C for 30 mins.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove NMP), then brine. Dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Cross-Coupling (For Anilines/Weak Nucleophiles)

Applicability: Anilines, sterically hindered amines, or when thermal conditions cause decomposition. Mechanism: Pd(0)/Pd(II) catalytic cycle.[1][2]

Catalyst System Selection

Standard ligands like PPh₃ often fail here due to the specific electronics of the pyridine ring. We recommend Generation 3/4 Pre-catalysts .

ComponentChoiceTechnical Insight
Pre-Catalyst BrettPhos Pd G3 or XantPhos Pd G3 Rapid activation; BrettPhos is superior for primary amines; XantPhos for general heterocycles.
Base Cs₂CO₃ or NaOtBuNaOtBu is standard, but Cs₂CO₃ is milder if your substrate has sensitive esters/ketones.
Solvent 1,4-Dioxane or TolueneNon-polar solvents often favor the reductive elimination step in these systems.
Step-by-Step Workflow
  • Inert Atmosphere is Non-Negotiable. Flame-dry your glassware and cycle Argon/Vacuum 3 times.

  • Add 2-chloro-4-benzyloxypyridine (1.0 eq), Amine (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Add BrettPhos Pd G3 (2–5 mol%).

  • Add anhydrous 1,4-Dioxane (degassed).

  • Heat to 100°C for 4–12 hours.

  • Filtration: Filter through a Celite pad (elute with DCM) to remove Palladium black before aqueous workup.

Troubleshooting & FAQs

Q1: I have a 2,4-dichloropyridine. Which chloride reacts first?

A: The C2 chloride is significantly more reactive than the C4 chloride.[3]

  • Reasoning: The nitrogen atom in the pyridine ring exerts a stronger inductive electron-withdrawing effect (-I) on the adjacent C2 position than on the distal C4 position.

  • Control: To ensure C2 selectivity, use 1.0 equivalent of amine at 0°C to RT . Heating triggers bis-amination.

Q2: My reaction turns into a "black tar" with no product.

A: This indicates oxidative polymerization, common with electron-rich pyridines at high temperatures in air.

  • Fix: You must degas your solvents (sparge with Nitrogen for 15 mins) even for thermal

    
    . Add a radical scavenger like BHT (10 mol%)  if the problem persists.
    
Q3: I cannot remove the Benzyl group after the reaction.

A: Sometimes the amine poisons the Pd/C catalyst during hydrogenolysis.

  • Alternative: Use TFA (Trifluoroacetic acid) at reflux or BBr₃ in DCM at -78°C. Note that BBr₃ is harsh; ensure your newly installed amine can survive Lewis acids.

Q4: Can I use Microwave irradiation?

A: Yes, and it is highly recommended for Protocol A (


).
  • Benefit: Microwaves can superheat the solvent (e.g., EtOH to 120°C) generating high pressure that accelerates the transition state formation.

  • Warning: Do not use microwave heating for Buchwald couplings unless you are using specific microwave-compatible sealed vessels and have verified the catalyst stability.

Visualizing the Mechanism

The following diagram illustrates the critical difference between the inert Pyridone path and the active Pyridine path.

Mechanism cluster_0 INERT PATHWAY cluster_1 ACTIVE PATHWAY Pyridone 2-Cl-Pyridin-4-one Resonance Resonance Donor (Deactivated Ring) Pyridone->Resonance Fail No Reaction / Tar Resonance->Fail Protected 2-Cl-4-BnO-Pyridine Intermediate Meisenheimer Complex (Stabilized) Protected->Intermediate + Amine Product_Prot 2-Amino-4-BnO-Pyridine Intermediate->Product_Prot - HCl Final 2-Amino-pyridin-4-one Product_Prot->Final H2, Pd/C (Deprotection)

Figure 2: Mechanistic comparison showing why O-protection is the requisite step for successful amination.

References

  • Regioselectivity in Dihalopyridines: L. Cronin et al., Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine, ResearchGate. Link

  • Buchwald-Hartwig Conditions for Pyridines: BenchChem Technical Support, Buchwald-Hartwig Amination with Chloropyridines. Link

  • Microwave Assisted Synthesis: M. C. Bagley et al., A new one-step synthesis of pyridines under microwave-assisted conditions, Tetrahedron Letters.[4] Link

  • SNAr Methodology on Pyrimidines/Pyridines: MDPI, SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Link

  • General Reactivity of 2-Halopyridines: RSC, The reactivity of some primary amines in SN2Ar reactions with 2- and 4-chloro-1-methylpyridinium ions. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Halogenated Pyridones

Introduction Halogenated pyridones represent a vital class of heterocyclic compounds within the pharmaceutical landscape, serving as foundational structures for a multitude of active pharmaceutical ingredients (APIs). Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated pyridones represent a vital class of heterocyclic compounds within the pharmaceutical landscape, serving as foundational structures for a multitude of active pharmaceutical ingredients (APIs). The rigorous assessment of their purity is a non-negotiable cornerstone of drug development and quality control, ensuring both the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, prized for its high resolution, sensitivity, and quantitative accuracy.[1]

However, the intrinsic chemical nature of halogenated pyridones introduces distinct and often complex challenges to HPLC method development. This guide eschews a simplistic, step-by-step template. Instead, it offers an in-depth, experience-driven roadmap for developing a robust and reliable HPLC purity method. We will dissect the causality behind each experimental choice, compare alternative chromatographic strategies with supporting data, and establish a framework for creating a self-validating method that is scientifically sound and compliant with regulatory expectations.

The Unique Challenges of Halogenated Pyridones in HPLC Analysis

A successful method development strategy is predicated on a deep understanding of the analyte's physicochemical properties. Halogenated pyridones are particularly demanding due to a combination of factors:

  • Polarity and Tautomerism: Pyridones can exist in a pH- and solvent-dependent equilibrium between their lactam and lactim tautomeric forms. This dynamic behavior can lead to chromatographic anomalies like peak broadening or splitting if not properly controlled.

  • Halogen Effects: The identity (F, Cl, Br, I) and position of the halogen substituent profoundly influence the molecule's polarity, pKa, and UV absorptivity. A method optimized for a chlorinated pyridone may be entirely unsuitable for its fluorinated or brominated analog.

  • Potential for Metal Chelation: The keto-enol functionality inherent in the pyridone ring can chelate with trace metal ions within the HPLC system (e.g., from stainless steel frits or silica packing), resulting in severe peak tailing and diminished recovery.

  • Degradation Pathways: These compounds can be susceptible to degradation under various stress conditions, including acid/base hydrolysis, oxidation, and photolysis.[2][3] A robust purity method must be stability-indicating, meaning it can separate the intact API from all potential degradation products and process impurities.[1][2][4][5]

A Systematic and Logical Approach to Method Development

We advocate for a phased approach to method development that progresses logically from broad screening to fine-tuning and final validation. This systematic process ensures that critical parameters are evaluated efficiently, leading to a more robust final method.

MethodDevelopmentWorkflow HPLC Method Development & Validation Workflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Physicochemical Characterization (pKa, logP, UV Spectra) B Initial Column & Mobile Phase Screening A->B Guides Initial Conditions C Fine-Tuning Mobile Phase (pH, Organic Modifier %) B->C Selects Lead Candidates D Evaluation of Secondary Parameters (Temp, Flow Rate) C->D Refines Separation E Forced Degradation & Specificity Studies D->E Finalized Method for Validation F Full Validation per ICH Q2(R1) Guidelines E->F Confirms Specificity

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Experimental Protocol: Initial Screening of Chromatographic Conditions
  • Analyte Characterization:

    • Determine the pKa and logP of the halogenated pyridone. These values are critical for selecting the appropriate mobile phase pH and initial organic solvent concentration.

    • Acquire a full UV-Vis spectrum of the analyte in a transparent solvent (e.g., methanol or acetonitrile) to identify the wavelength of maximum absorbance (λmax) for optimal detector sensitivity.

  • Column Selection Strategy:

    • Screen at least three columns with diverse stationary phase chemistries to explore different retention mechanisms. A recommended starting set includes:

      • Standard C18: A workhorse column providing general-purpose hydrophobic retention (e.g., Agilent Zorbax Eclipse Plus C18).

      • Polar-Embedded C18: Incorporates a polar group near the silica surface, which shields residual silanols, often leading to improved peak shape for basic compounds like pyridones (e.g., Waters Atlantis T3).

      • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic pyridone ring, which can be crucial for resolving closely related impurities.

  • Mobile Phase Screening:

    • Prepare mobile phases buffered at different pH values. A common strategy is to test pH levels approximately 2 units below and above the primary pKa of the analyte to ensure a consistent ionization state and avoid chromatographic instability.

    • Use buffers compatible with your intended detection method (e.g., phosphate or formate for UV; volatile buffers like ammonium formate for MS).

    • Screen both acetonitrile and methanol as the organic modifier. Acetonitrile is generally a stronger solvent and provides different selectivity compared to methanol.

  • Initial Gradient Elution:

    • Employ a fast, generic gradient (e.g., 5% to 95% organic solvent in 15 minutes) to quickly elute all components and obtain a comprehensive profile of the sample's complexity, including any late-eluting impurities.

Comparative Analysis of Chromatographic Parameters: A Case Study

To contextualize these principles, we present a case study for the purity analysis of 5-bromo-1-methyl-2(1H)-pyridone, a representative API.

Table 1: Comparative Performance of Stationary Phases for 5-bromo-1-methyl-2(1H)-pyridone Analysis

Stationary PhaseTailing Factor (As)Resolution (Rs) [API vs. Impurity A]Rationale & Observations
Standard C181.91.3Exhibited significant peak tailing, likely due to secondary silanol interactions with the pyridone nitrogen. Resolution was suboptimal.
Polar-Embedded C181.12.8Provided excellent peak symmetry and superior resolution. The embedded polar group effectively shielded residual silanols.
Phenyl-Hexyl1.41.9Offered moderate peak shape and an alternative selectivity profile that could be beneficial for resolving other potential impurities.

Experimental Conditions: Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7); Mobile Phase B: Acetonitrile; Gradient: 10-90% B in 20 min; Flow Rate: 1.0 mL/min; Detection: 280 nm; Temperature: 30 °C.

Interpretation of Results: The data clearly indicates that for this basic pyridone, the Polar-Embedded C18 column is the superior choice. It directly addresses the challenge of silanol interactions, a common cause of poor peak shape for such compounds, leading to a more accurate and reliable method.

The Decisive Impact of Mobile Phase pH

The ionization state of a pyridone is dictated by the mobile phase pH relative to its pKa. Operating at a pH close to the pKa can result in a mixture of ionized and non-ionized forms, leading to poor chromatography.

ph_effect_logic cluster_ph_control Controlling Analyte Ionization via Mobile Phase pH cluster_outcome Resulting Chromatographic Performance A A D Robust & Reproducible Chromatography Sharp, Symmetrical Peaks A->D B B B->D C pH ≈ pKa Equilibrium of Ionized & Non-ionized Forms Inconsistent State E Poor Performance Broad or Split Peaks, Shifting Retention C->E

Caption: The logical relationship between mobile phase pH, analyte pKa, and chromatographic outcome.

For robust and reproducible results, the mobile phase pH should be controlled to at least 1.5-2.0 units away from the analyte's pKa. This ensures a single, stable ionic form of the analyte is present during separation.

Method Validation: Demonstrating Fitness for Purpose

Once an optimized method is developed, it must be rigorously validated to prove it is suitable for its intended purpose.[6][7] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9]

Table 2: Core Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To prove the method can distinguish the API from impurities and degradation products.Peak purity index > 0.999; Baseline resolution (Rs > 2.0) between the API and all known impurities/degradants.
Linearity To demonstrate a proportional response of the detector to varying analyte concentrations.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the agreement between the experimental value and the true value.Recovery of 98.0% to 102.0% for the API spiked into placebo.
Precision To assess the method's variability over multiple measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise Ratio ≥ 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10:1; RSD at LOQ ≤ 10%.
Robustness To show the method is reliable despite small, deliberate changes in parameters (e.g., pH ±0.2, Temp ±5°C).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.
Experimental Protocol: Forced Degradation for Specificity Validation

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3][4]

  • Sample Preparation: Prepare separate solutions of the halogenated pyridone API at a known concentration (e.g., 1 mg/mL).

  • Application of Stress: Subject the API solutions to a panel of stress conditions as recommended by ICH guideline Q1A(R2).[3][10]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid API at 105 °C for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 1.2 million lux hours) and cool white light (e.g., 200 watt-hours/m²).

  • Analysis: After exposure, neutralize the acidic and basic samples and dilute all stressed samples, along with an unstressed control, to the target analytical concentration. Analyze them using the developed HPLC method with a photodiode array (PDA) detector.

  • Evaluation of Results:

    • The goal is to achieve 5-20% degradation of the API.[3]

    • Confirm that all degradation products are baseline-resolved from the API peak.

    • Perform peak purity analysis on the API peak in all stressed chromatograms to ensure it is not co-eluting with any degradants.

Conclusion

Developing a robust HPLC purity method for halogenated pyridones is a multifaceted task that demands more than a generic approach. It requires a foundational understanding of the analyte's unique chemistry, a systematic evaluation of chromatographic variables, and a rigorous validation process. By logically addressing challenges like peak tailing and tautomerism through informed column and mobile phase selection, and by unequivocally proving specificity through forced degradation studies, a scientifically sound and defensible method can be achieved. This guide provides the strategic framework and practical protocols necessary for researchers and drug development professionals to confidently establish methods that ensure the quality and integrity of these critical pharmaceutical compounds.

References

  • Vertex AI Search. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • ICH. (n.d.). Quality Guidelines.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Pace Analytical. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

Comparative

Comparative Guide: Reactivity of 2-Chloropyridine vs. 2-Chloropyridin-4-one

[1][2] Executive Summary This guide provides a technical comparison between 2-chloropyridine and 2-chloropyridin-4-one . While both share a chloropyridine core, their reactivity profiles are divergently opposed due to th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between 2-chloropyridine and 2-chloropyridin-4-one . While both share a chloropyridine core, their reactivity profiles are divergently opposed due to the electronic influence of the oxygen atom at the 4-position.

  • 2-Chloropyridine acts as a classic electron-deficient heteroaromatic electrophile, readily undergoing Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.[1][2][3]
    
  • 2-Chloropyridin-4-one behaves as an electron-rich, amphoteric scaffold.[1][2][3] Its reactivity is dominated by lactam-lactim tautomerism.[1][2][3] It is generally inert to direct

    
     displacement of the chloride without prior activation (e.g., N-alkylation or O-sulfonylation) due to the electron-donating nature of the pyridone system.[2]
    

Structural & Electronic Basis

The fundamental difference lies in the electronic density of the ring systems, governed by tautomerism.

Tautomeric Equilibrium

2-Chloropyridin-4-one exists in equilibrium with 2-chloro-4-hydroxypyridine .[1][2][3] In the solid state and polar solvents (DMSO, MeOH, Water), the pyridone (NH-form) dominates.[2] This form contributes significant electron density into the ring via the nitrogen lone pair, rendering the C-Cl bond less electrophilic.

2-Chloropyridine , lacking the oxygen donor, maintains a strong dipole with electron density pulled toward the ring nitrogen, activating the C2 position.

Tautomerism cluster_0 2-Chloropyridin-4-one (Dominant) cluster_1 2-Chloro-4-hydroxypyridine (Minor) Pyridone Pyridone Form (NH-Lactam) Electron Rich Ring Hydroxypyridine Hydroxypyridine Form (OH-Lactim) Aromatic Pyridone->Hydroxypyridine  K_eq (Solvent Dependent)  

Figure 1: Tautomeric equilibrium.[1][2][3] The pyridone form (left) is generally the reactive species in solution unless O-trapped.

Nucleophilic Aromatic Substitution ( )

This is the primary divergence point for synthetic planning.

Comparative Data
Feature2-Chloropyridine2-Chloropyridin-4-one
Electronic State

-deficient (Electrophilic)

-excessive (Nucleophilic character)

Rate
Fast (

)
Negligible / Very Slow
Limiting Factor Steric hindrance of nucleophileRing electron density; Acidic NH (

)
Required Conditions Standard (Base/Heat)Activation Required (e.g., Alkylation)
Dominant Mechanism Addition-Elimination (Meisenheimer)Deprotonation (leads to inert anion)
Mechanistic Pathway Analysis

When a nucleophile attacks 2-chloropyridin-4-one under basic conditions, the base preferentially deprotonates the acidic N-H (or OH).[1][2] The resulting anion is highly electron-rich, effectively repelling the incoming nucleophile and shutting down the


 pathway.

To react, 2-chloropyridin-4-one must be "locked" (alkylated) or converted to a leaving group (e.g., triflate) at the 4-position, or the reaction must be performed under neutral/acidic conditions (rare for


).[1][2]

SNAr_Pathways Start1 2-Chloropyridine Nu Nucleophile (Nu-) + Base Start1->Nu Start2 2-Chloropyridin-4-one Start2->Nu Protected N-Alkylated / O-Alkylated Intermediate Start2->Protected  Step 1: Alkylation (MeI/BnBr)   Meisenheimer Meisenheimer Complex (Stabilized by Ring N) Nu->Meisenheimer  Fast Attack   Anion Deprotonated Anion (Electron Rich / Repulsive) Nu->Anion  Deprotonation (Fastest)   Product 2-Substituted Pyridine Meisenheimer->Product  -Cl-   NoRxn No Reaction / Salt Formation Anion->NoRxn  Electrostatic Repulsion   Protected->Product  Step 2: SNAr (Now Feasible)  

Figure 2: Mechanistic divergence. Note that 2-chloropyridin-4-one requires an activation step (dashed line) to undergo substitution.[1][2]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Catalyst Poisoning[1]
  • 2-Chloropyridine: Excellent substrate.[1][2][3][4] The pyridine nitrogen can coordinate Pd, but standard ligands (PPh3, dppf, XPhos) easily displace it or outcompete it.[2]

  • 2-Chloropyridin-4-one: The free amide (NH-C=O) or tautomeric hydroxyl group can act as a bidentate ligand or simply bind tightly to the Pd(II) oxidative addition intermediate, forming stable, unreactive complexes ("catalyst poisoning").[1][2]

Optimization Strategy

To couple 2-chloropyridin-4-one, one must usually protect the nitrogen (e.g., N-Methyl, N-Benzyl) or the oxygen (e.g., O-Benzyl).[1][2]

  • Unprotected: Yields < 20% (typically).[1][2][3]

  • Protected (e.g., N-Methyl-2-chloropyridin-4-one): Yields > 80%.[1][2][3]

Experimental Protocols

Protocol A: of 2-Chloropyridine (Standard)

Use this for direct displacement of Cl by amines.[1][2]

  • Reagents: 2-Chloropyridine (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv).[1][2][3]
    
  • Solvent: DMF or DMSO (0.5 M).

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 100 °C for 4–6 hours.

    • Monitor: TLC/LCMS will show clean conversion to 2-morpholinopyridine.

  • Workup: Dilute with water, extract with EtOAc.

Protocol B: Activation & Reaction of 2-Chloropyridin-4-one

Use this when the pyridone core is required.[1][2] Direct reaction will fail.

Step 1: Activation (N-Methylation) [1][2][3]

  • Reagents: 2-Chloropyridin-4-one (1.0 equiv),

    
     (1.5 equiv), MeI (1.1 equiv).[1][2][3]
    
  • Solvent: Acetone or DMF.

  • Procedure: Stir at RT for 2 hours. Isolate N-methyl-2-chloropyridin-4-one.

Step 2:


 on Activated Scaffold [1][2][3]
  • Reagents: N-Methyl-2-chloropyridin-4-one (1.0 equiv), Morpholine (2.0 equiv).[1][2][3]

  • Condition: This substrate is still less reactive than 2-chloropyridine due to the electron-donating amide.[1][2][3]

  • Procedure:

    • Heat to 140 °C (higher temp required) in DMSO.

    • Reaction time: 12–24 hours.[1][2][3]

  • Note: If reactivity is still too low, convert the C4-carbonyl to a chloride first (using

    
    ) to make 2,4-dichloropyridine , which is highly reactive at C4 and moderately reactive at C2.[1][2]
    

References

  • Reactivity of Halopyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1][2] [2][3]

  • Tautomerism of Hydroxypyridines: Beak, P. et al. "Protomeric Equilibria in 2- and 4-Hydroxypyridines."[1][2][3] Acc.[1][2][3][5][6] Chem. Res.1977 , 10, 186–192.[1][2][3] [2][3]

  • Suzuki Coupling of Chloropyridines: Littke, A. F.; Fu, G. C.[2] "A Versatile, General Method for Suzuki Cross-Couplings of Aryl Chlorides." Angew.[1][2][3][6] Chem. Int. Ed.1998 , 37, 3387.[1][2][3]

  • Pyridone Activation Strategies: Spivey, A. C. et al. "Nucleophilic displacements of 2-halopyridines."[1][2][3] Org.[1][2][3][7] Biomol. Chem.2005 , 3, 1942.[1][2][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one

Operational Safety Protocol: Handling 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one CAS: 1809157-88-7 | Molecular Weight: 222.47 g/mol Classification: Halogenated Pyridinone Intermediate[1] Executive Summary & Hazard Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one

CAS: 1809157-88-7 | Molecular Weight: 222.47 g/mol Classification: Halogenated Pyridinone Intermediate[1]

Executive Summary & Hazard Profiling

Objective: This guide provides a scientifically grounded safety protocol for researchers handling 5-Bromo-2-chloro-1-methylpyridin-4(1H)-one. As a halogenated heterocyclic intermediate, this compound presents specific risks associated with dermal absorption and respiratory irritation.

The "Unknown Toxicity" Principle: While specific toxicological data (LD50) for CAS 1809157-88-7 may be limited in public literature, its structural analogs (halogenated pyridinones) are known sensitizers and irritants. The presence of the N-methyl group increases lipophilicity, potentially enhancing dermal permeation rates compared to non-methylated variants. Therefore, this protocol adopts a Control Banding Level 3 approach (High Containment) until specific toxicology proves otherwise.

Core Hazards (GHS Classification - Anticipated):

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the compound's physical state (solid powder) and its likely solubilization in organic solvents.

Protection ZoneStandard Operation (Weighing/Transfer < 1g)High-Risk Operation (Solution Prep/Spill Cleanup)Scientific Rationale
Respiratory N95 / P100 Respirator (if outside hood)Full-Face Respirator (w/ Organic Vapor/P100 Cartridge)Prevents inhalation of fine particulates. Halogens can irritate mucous membranes.[5]
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Silver Shield / Laminate Liner under NitrileHalogenated heterocycles can permeate nitrile. Laminate provides broad chemical resistance.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Powder drift can bypass standard safety glasses.
Body Lab Coat (Buttoned, Cotton/Poly)Tyvek® Sleeves or ApronProtects forearms during reach-in operations inside fume hoods.

Operational Workflow & Engineering Controls

The transition from solid to solution represents the highest risk phase. The following workflow enforces containment.

Critical Control Point: Solvent Selection.

  • If dissolving in Dichloromethane (DCM) or Chloroform : Nitrile gloves provide <2 minutes of protection. You MUST use Silver Shield/Laminate gloves.

  • If dissolving in DMSO or Methanol : Double nitrile is sufficient for incidental contact.

Workflow Logic Diagram

G Start START: Solid Reagent (CAS 1809157-88-7) Weighing STEP 1: Weighing (Static Control Required) Start->Weighing Use Anti-Static Gun Transfer STEP 2: Transfer to Vessel (Closed System Preferred) Weighing->Transfer SolventCheck DECISION: Solvent Selection Transfer->SolventCheck Solvent_Halogen Chlorinated Solvents (DCM, CHCl3) SolventCheck->Solvent_Halogen Solvent_Polar Polar Solvents (DMSO, MeOH, DMF) SolventCheck->Solvent_Polar Glove_Laminate REQUIRED PPE: Silver Shield/Laminate Gloves Solvent_Halogen->Glove_Laminate High Permeation Risk Glove_Nitrile REQUIRED PPE: Double Nitrile Gloves Solvent_Polar->Glove_Nitrile Moderate Risk Reaction STEP 3: Reaction/Dissolution (Fume Hood: Sash < 18") Glove_Laminate->Reaction Glove_Nitrile->Reaction Waste STEP 4: Disposal (Halogenated Waste Stream) Reaction->Waste Quench First

Figure 1: Operational workflow emphasizing solvent-dependent PPE selection.

Detailed Handling Procedures

A. Weighing & Static Control
  • Risk: Fine powders of halogenated pyridinones are often electrostatic. Static discharge can cause powder to "jump," leading to inhalation or surface contamination.

  • Protocol:

    • Operate inside a Balance Enclosure or a Fume Hood with low turbulence.

    • Use an anti-static gun or ionizer on the spatula and weighing boat before dispensing.

    • Place a disposable absorbent mat (pig mat) beneath the balance to capture stray particles.

B. Solubilization (The Danger Zone)
  • Risk: Exothermic heat of solution can vaporize the solvent, carrying the chemical aerosol with it.

  • Protocol:

    • Add solvent slowly to the solid, not solid to solvent (to prevent splashing).

    • Ensure the fume hood sash is at the lowest working position (typically 18 inches or lower).

    • Self-Validating Step: Check the hood flow monitor (magnehelic gauge) before opening the vial. It should read between 80-100 fpm (face velocity).

C. Decontamination
  • Solvent: Use ethanol or isopropanol on a paper towel to wipe down the balance area after the solid has been removed.

  • Verification: If available, use a UV lamp (many conjugated heterocycles fluoresce) to check for invisible residue on the benchtop.

Emergency Response & Disposal

Spill Response Logic
  • Solid Spill: Do NOT sweep (creates dust). Use a HEPA vacuum or wet-wipe method (damp paper towel).

  • Liquid Spill: Cover with absorbent pads. If dissolved in DCM, evacuate the immediate area to allow vapors to vent into the hood before cleanup.

Disposal (Crucial Compliance)

This compound contains Bromine (Br) and Chlorine (Cl) .[6]

  • Waste Stream: Halogenated Organic Waste .

  • Do NOT mix with Non-Halogenated solvents (e.g., Acetone waste) if your facility separates them, as this increases disposal costs and can violate EPA regulations regarding incineration parameters.

  • Labeling: Clearly mark the tag with "Contains Halogenated Pyridinone."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-1-methylpyridin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-1-methylpyridin-4(1H)-one
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